5-hydroxy-2-methylpyridin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSSTKMHAQFIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the primary synthesis pathways for 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial chelating agent also known as Deferiprone. This document details the methodologies for the prevalent one-step synthesis from maltol and methylamine, alongside a multi-step alternative involving a protection-deprotection strategy. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthesis workflows to support research and development in pharmaceuticals and related fields.
Core Synthesis Pathways: An Overview
The synthesis of this compound is most commonly achieved through a straightforward and efficient one-step reaction between maltol and methylamine.[1][2] This method is lauded for its simplicity, high yield, and mild reaction conditions.[3][4] An alternative, multi-step pathway offers a different strategic approach, involving the protection of the hydroxyl group of maltol before the introduction of the methylamine moiety, followed by a final deprotection step. This section will delve into the specifics of both methodologies.
One-Step Synthesis from Maltol and Methylamine
This widely used method involves the direct reaction of maltol with methylamine in a mixed solvent system. The reaction is a one-pot cascade that is practical and results in a high yield of the final product.[3][4]
Three-Step Synthesis via Benzyl-Protected Intermediate
An alternative approach to the synthesis of this compound involves a three-step process. This method begins with the protection of the hydroxyl group of maltol, typically through benzylation, followed by the reaction with an amine and subsequent deprotection to yield the final product.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data associated with each synthesis pathway, allowing for a clear comparison of their efficiencies.
Table 1: One-Step Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Maltol | [3] |
| Reagent | Methylamine | [3] |
| Molar Ratio (Maltol:Methylamine) | 1 : 3 | [3] |
| Solvent | Water : Ethanol (10:1) | [3] |
| pH | 5.0 | [3] |
| Reaction Temperature | 100 °C (Reflux) | [3] |
| Reaction Time | 16 hours | [3] |
| Purification Method | Recrystallization from water | [3] |
| Yield | 97% | [3] |
Table 2: Three-Step Synthesis of this compound
| Step | Parameter | Value | Reference |
| 1. Benzylation of Maltol | Yield | 72% | [3] |
| 2. Reaction with Ammonia | Yield | 75% | [4] |
| 3. Deprotection | Estimated Overall Yield | ~54% |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis pathways discussed.
Protocol 1: One-Step Synthesis from Maltol and Methylamine
Materials:
-
Maltol
-
Methylamine (40% aqueous solution)
-
Ethanol
-
Hydrochloric Acid (6.0 M)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of maltol and 15 mmol of methylamine in a mixture of 20 mL of water and 2 mL of ethanol.[3]
-
Adjust the pH of the reaction mixture to 5.0 using 6.0 M hydrochloric acid.[3]
-
Reflux the reaction mixture at 100 °C for 16 hours.[3]
-
After completion of the reaction, a precipitate will form. Separate the precipitate by filtration.[3]
-
Dry the precipitate and recrystallize it from water to obtain pure this compound.[3]
Protocol 2: Three-Step Synthesis via Benzyl-Protected Intermediate
Step 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
-
A detailed protocol for the benzylation of maltol can be followed to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The reported yield for this step is approximately 72%.[3]
Step 2: Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
-
To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (0.064 mol) in ethanol (25 mL), add aqueous ammonia solution (50 mL).[4]
-
Reflux the reaction mixture overnight.[4]
-
Remove the solvent by distillation under reduced pressure.[4]
-
Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid.[4]
-
Wash the aqueous phase with ethyl acetate (3 x 25 mL).[4]
-
Adjust the pH of the aqueous phase to 10 with 2 M sodium hydroxide solution.[4]
-
Extract the aqueous phase with chloroform (3 x 1 L).[4]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Recrystallize the crude product from a solvent mixture of methanol/ether to give the product. The reported yield is 75%.[4]
Step 3: Deprotection to yield this compound
-
The final step involves the removal of the benzyl protecting group. This is typically achieved by catalytic hydrogenation. The benzylated pyridinone derivative is dissolved in a suitable solvent (e.g., ethanol) and treated with a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress is monitored until completion, after which the catalyst is filtered off, and the solvent is evaporated to yield the final product, often as an HCl salt.
Synthesis Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthesis pathways.
Caption: One-Step Synthesis of this compound.
Caption: Three-Step Synthesis of this compound.
References
An In-depth Technical Guide to 5-hydroxy-2-methylpyridin-4(1H)-one and its Potent Iron Chelating Analogue
CAS Number: 95264-52-1
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Synonyms | 5-Hydroxy-2-methyl-1,4-dihydropyridin-4-one | --INVALID-LINK-- |
Introduction to Hydroxypyridinones as Iron Chelators
Hydroxypyridinones are a significant class of heterocyclic compounds renowned for their strong and selective iron-chelating capabilities.[1] Iron is essential for numerous physiological processes, but its excess can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron overload is a critical clinical issue in various diseases, including β-thalassemia and hemochromatosis, necessitating chelation therapy to remove excess iron from the body.
The 3-hydroxy-4-pyridinone scaffold, present in the title compound and its analogue, is particularly effective in binding ferric iron (Fe³⁺). Deferiprone, a well-known oral iron chelator, features this core structure. The research into analogues like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one aims to develop chelators with improved efficacy and safety profiles.[1][2]
Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a multi-step process that typically starts from the readily available and inexpensive kojic acid. The overall workflow involves the protection of the 5-hydroxyl group, conversion of the pyranone ring to a pyridinone ring, and subsequent deprotection.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.[3]
Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
To a solution of kojic acid (14.2 g, 100 mmol) in 100 mL of methanol, add a 11 M aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux.
-
Add benzyl chloride (12.75 mL, 111 mmol) dropwise to the refluxing mixture.
-
Continue refluxing overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (1:0.75).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with a mixture of ethyl ether and petroleum ether.
-
The product is a light brown solid with a yield of approximately 77%.
Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one
-
Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (6.25 g, 26.91 mmol) in 25 mL of methanol.
-
Add a 25% aqueous ammonia solution (57.5 mL) to the methanolic solution.
-
Reflux the mixture for 4 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain a solid.
-
Recrystallize the solid from a mixture of methanol and ethyl ether to yield the product as a white solid (approximately 71% yield).
Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
-
Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (2.542 g, 10.99 mmol) in 200 mL of methanol.
-
Add 10% Palladium on carbon (Pd/C) (0.258 g) to the solution.
-
Bubble hydrogen gas through the mixture while stirring vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, filter off the Pd/C catalyst.
-
Wash the catalyst with ethanol.
-
The final product will crystallize from the filtrate and can be dried under reduced pressure.
Iron Chelation and Coordination Chemistry
The primary biological function of interest for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is its ability to chelate iron. The affinity of a chelator for a metal ion is a critical parameter in determining its potential therapeutic efficacy.
Quantitative Analysis of Iron Chelation
The iron-chelating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to the clinically used iron chelator, deferiprone. The pFe³⁺ value is a common metric used to express the iron-binding affinity at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron.
| Compound | pFe³⁺ Value | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | [1] |
| Deferiprone | 20.6 | [1] |
The enhanced iron-chelating capability of the hydroxymethyl analogue is attributed to tautomeric changes and the electronic effects of the substituents on the pyridinone ring.[1]
Experimental Protocol for Evaluating Iron Chelation
The coordination of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one with Fe³⁺ can be studied using a combination of spectrophotometric and potentiometric titrations.[1]
Materials and Reagents:
-
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
-
Standardized FeCl₃ solution
-
Carbonate-free 0.1 M KOH solution
-
Standardized HCl solution
-
KCl (for maintaining constant ionic strength)
-
Spectrophotometer
-
Potentiometer with a pH electrode
Procedure:
-
Prepare a solution of the ligand (5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one) of known concentration.
-
Prepare a solution of FeCl₃ of known concentration.
-
In a thermostated vessel (e.g., at 25 °C), place a known volume of the ligand solution and add a specific amount of the FeCl₃ solution.
-
Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titrate the solution with a standardized, carbonate-free KOH solution.
-
Simultaneously record the pH of the solution using the potentiometer and the UV-Vis absorbance spectrum using the spectrophotometer at various pH intervals.
-
The collected data (pH and absorbance) are then analyzed using specialized software to determine the protonation constants of the ligand and the stability constants of the Fe³⁺-ligand complexes.
Tautomerism in Hydroxypyridinones
The chemical behavior and chelating ability of hydroxypyridinones are significantly influenced by tautomerism. 4-Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, the presence of the hydroxyl group at the 5-position can lead to different tautomeric forms, which can affect its coordination properties. Computational and experimental studies, such as NMR and UV-Vis spectroscopy at different pH values, are employed to investigate these tautomeric equilibria.[1] The stability of these tautomers is influenced by factors like aromaticity and intramolecular hydrogen bonding.
Conclusion
While direct, in-depth experimental data for 5-hydroxy-2-methylpyridin-4(1H)-one remains elusive in the public domain, the comprehensive research on its close analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, provides a robust framework for understanding its synthesis, properties, and potential applications. The enhanced iron-chelating capacity of this analogue compared to the clinically used drug Deferiprone highlights the potential of this class of compounds in the development of new therapeutic agents for iron overload disorders. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
The Biological Profile of 5-hydroxy-2-methylpyridin-4(1H)-one: An In-depth Technical Review
Executive Summary: 5-hydroxy-2-methylpyridin-4(1H)-one and its derivatives represent a class of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of their primary role as potent iron chelators, with a particular focus on the enhanced efficacy of hydroxylated derivatives. Furthermore, this document explores the antiviral properties exhibited by dideoxynucleoside derivatives of this pyridinone core. The content herein summarizes key quantitative data, details the experimental protocols utilized for their biological evaluation, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Pyridinones are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, this compound serves as a crucial scaffold for the development of therapeutic agents. Its structural features, particularly the hydroxyl and keto groups, are pivotal for its biological function, most notably in the chelation of metal ions. This guide delves into the specifics of its biological activities, with an emphasis on its potential applications in medicine.
Primary Biological Activity: Iron Chelation
The most prominent biological activity of this compound derivatives is their ability to act as iron chelators. This is particularly significant in the context of iron overload diseases.
A key derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has been extensively studied for its iron-chelating properties.[1][2] This compound demonstrates a remarkably high affinity for Fe³⁺ ions.[1][2] The chelating efficacy is attributed to tautomeric changes that the molecule undergoes as a function of pH, which influences its coordinating ability.[1][2]
Quantitative Analysis of Iron Chelation
The iron-chelating capacity of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to deferiprone, a clinically used iron chelator.
| Compound | pFe³⁺ Value | Comparison |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | Noticeably higher than deferiprone, indicating a stronger iron-chelating capability.[1][2] |
| Deferiprone | 20.6 | A clinical chelating agent used for iron overload diseases.[1][2] |
The higher pFe³⁺ value is a result of the tautomeric shift to a catechol form and a lower protonation constant of the hydroxyl group.[1][2]
Selectivity for Iron
In addition to its high affinity for iron, the selectivity of a chelating agent is crucial to avoid disrupting the homeostasis of other essential metal ions. The coordinating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Al³⁺, Cu²⁺, and Zn²⁺ has been studied.[1][2] The chelating ability for these ions was not higher than that of deferiprone, suggesting that it is a more selective iron chelator.[1][2]
Antiviral Activity of Derivatives
Derivatives of 3-hydroxy-2-methylpyridin-4-one have been synthesized and evaluated for their antiviral properties. Specifically, novel alpha and beta dideoxynucleoside derivatives have shown moderate activity against Herpes Simplex Virus (HSV) type 1 and type 2.[3]
Experimental Methodologies
Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been reported, providing a basis for its biological evaluation.[1][2] A detailed method involves the conversion of a precursor, which is then reacted with aqueous ammonia under reflux conditions.[1]
Evaluation of Iron Chelation and In Vivo Studies
The coordination ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Fe³⁺ was investigated using a combination of chemical, computational, and animal approaches.[1][2] Bio-distribution studies in mice were conducted to confirm the in vivo efficacy of the compound as an iron chelator.[1][2]
Synthesis and Antiviral Evaluation of Dideoxynucleoside Derivatives
The synthesis of the dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one was achieved using standard Vorbrüggen coupling conditions.[3] The resulting compounds were then subjected to antiviral screening to assess their activity against various viruses, with notable results against HSV-1 and HSV-2.[3]
Visualizations
Iron Chelation Mechanism
The following diagram illustrates the proposed mechanism of iron chelation by this compound derivatives, highlighting the coordination with the Fe³⁺ ion.
Caption: Iron Chelation by this compound.
Experimental Workflow for Biological Evaluation
This diagram outlines the general workflow from synthesis to in vivo testing for evaluating the biological activity of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of 3-hydroxy-2-methylpyridin-4-one dideoxynucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 5-hydroxy-2-methylpyridin-4(1H)-one Derivatives
This technical guide provides a comprehensive overview of the discovery and development of 5-hydroxy-2-methylpyridin-4(1H)-one derivatives for researchers, scientists, and drug development professionals. It covers synthetic methodologies, biological activities, structure-activity relationships, and detailed experimental protocols.
Introduction
This compound and its analogues represent a "privileged" scaffold in medicinal chemistry. This core structure, readily accessible from starting materials like kojic acid, possesses excellent metal-chelating properties and serves as a versatile template for the design of various therapeutic agents.[1][2] Derivatives of this class have shown a wide range of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects.[3][4][5]
Synthesis of this compound Derivatives
A common and efficient route for the synthesis of the this compound core and its derivatives starts from commercially available kojic acid.[2][6][7] The general synthetic scheme involves the protection of the primary hydroxyl group of kojic acid, followed by reaction with an amine to form the pyridinone ring, and subsequent deprotection and derivatization.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one
This protocol describes a key step in the synthesis of the pyridinone scaffold from a protected kojic acid derivative.[7]
-
Materials: 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, aqueous ammonia solution.
-
Procedure:
-
Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in a suitable solvent.
-
Add an excess of aqueous ammonia solution to the reaction mixture.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a variety of biological activities, primarily as enzyme inhibitors and metal chelators.
Enzyme Inhibition
A significant area of research has been the development of these derivatives as inhibitors of metalloenzymes, such as tyrosinase and influenza endonuclease.[6][8]
Several novel hydroxypyridinone derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.[6] The inhibitory activity is often attributed to the chelation of copper ions in the enzyme's active site.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| 6e | Tyrosinase (monophenolase) | 1.95 | - | [6] |
| 12a | Tyrosinase (monophenolase) | 2.79 | - | [6] |
| 6e | Tyrosinase (diphenolase) | 8.97 | Competitive-uncompetitive mixed-type | [6] |
| 12a | Tyrosinase (diphenolase) | 26.20 | Competitive-uncompetitive mixed-type | [6] |
| Kojic Acid | Tyrosinase (monophenolase) | 12.50 | - | [6] |
Table 1: Tyrosinase inhibitory activity of selected this compound derivatives.
Hydroxypyridinone scaffolds have been explored as metal-binding pharmacophores for the inhibition of the influenza PAN endonuclease, a key enzyme in viral replication.[8] These compounds coordinate to the dinuclear Mn2+ active site of the enzyme.
Metal Chelation
The hydroxypyridinone core is a highly effective chelator of trivalent metal ions, particularly iron(III). This property has been exploited for the development of agents for the treatment of iron overload diseases.[9][10] The pFe3+ value, which represents the iron-chelating efficiency at physiological pH, is a key parameter for evaluating these compounds.
| Compound | pFe3+ | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) | 22.0 | [9] |
| Deferiprone | 20.6 | [9] |
Table 2: Iron(III) chelation efficiency of a this compound derivative compared to Deferiprone.
Experimental Protocols for Biological Assays
General Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for evaluating the enzyme inhibitory potential of newly synthesized derivatives.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from studies on hydroxypyridinone-based tyrosinase inhibitors.[6]
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds, microplate reader.
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compounds.
-
Pre-incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution.
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway Modulation
The therapeutic effects of this compound derivatives often stem from their ability to modulate specific signaling pathways. For instance, by inhibiting key enzymes, these compounds can interfere with cellular processes crucial for disease progression.
Inhibition of Metalloenzyme-Dependent Signaling
The diagram below illustrates the general principle of how a this compound derivative can modulate a signaling pathway by inhibiting a metalloenzyme.
Caption: Modulation of a signaling pathway via metalloenzyme inhibition.
Conclusion
The this compound scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and versatile biological activities, particularly as enzyme inhibitors and metal chelators, make it an attractive starting point for drug development campaigns. This guide provides a foundational understanding of the key aspects of the discovery process for this important class of compounds, from synthesis to biological evaluation. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of new and effective drugs for a range of diseases.
References
- 1. [PDF] Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs | Semantic Scholar [semanticscholar.org]
- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one [myskinrecipes.com]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 8. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. iris.unica.it [iris.unica.it]
Spectroscopic Characterization of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-hydroxy-2-methylpyridin-4(1H)-one based on established principles of spectroscopic analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet | 1H | H6 |
| ~ 6.0 - 6.5 | Singlet | 1H | H3 |
| ~ 3.5 - 4.5 | Broad Singlet | 1H | OH |
| ~ 2.2 - 2.5 | Singlet | 3H | CH₃ |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | NH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 - 180 | C4 (C=O) |
| ~ 145 - 155 | C5 (C-OH) |
| ~ 140 - 150 | C2 (C-CH₃) |
| ~ 120 - 130 | C6 |
| ~ 105 - 115 | C3 |
| ~ 15 - 20 | CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3500 | Broad | O-H stretch |
| 3000 - 3200 | Medium | N-H stretch |
| 2850 - 3000 | Medium | C-H stretch (sp³) |
| 1640 - 1680 | Strong | C=O stretch (amide) |
| 1580 - 1640 | Medium | C=C stretch |
| 1400 - 1500 | Medium | C-H bend |
| 1200 - 1300 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 97 | [M - CO]⁺ |
| 82 | [M - CO - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]
-
The solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]
-
Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]
-
Data Acquisition: Place the sample in the NMR spectrometer.
-
The instrument's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[3]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[5]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize, typically by losing an electron to form a radical cation (the molecular ion).[6]
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[5]
-
Mass Analysis: The ions are deflected by a magnetic field according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Experimental Design [web.mit.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of Action of 5-hydroxy-2-methylpyridin-4(1H)-one (Deferiprone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxy-2-methylpyridin-4(1H)-one, commonly known as Deferiprone, is an orally active iron chelator utilized in the management of transfusional iron overload. Its core mechanism revolves around its high affinity and selectivity for ferric iron (Fe³⁺), forming a stable complex that is subsequently excreted from the body, primarily through the urine.[1][2][3] This action effectively reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological consequences. Beyond simple chelation, Deferiprone modulates key cellular signaling pathways, including the hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) pathways, and inhibits the iron-dependent enzyme ribonucleotide reductase. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Deferiprone, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.
Core Mechanism: Iron Chelation
Deferiprone is a bidentate ligand, meaning that two of its atoms bind to a central metal ion. Specifically, the hydroxyl and ketone groups on the pyridinone ring are responsible for coordinating with a ferric iron ion.[2] To form a stable, neutral complex, three molecules of Deferiprone bind to a single Fe³⁺ ion in a 3:1 stoichiometry.[1][2][3] This stable complex is then readily eliminated from the body, primarily via the kidneys and excreted in the urine.[1][2][3] This process of binding and eliminating excess iron is central to its therapeutic effect in iron overload conditions.
Binding Affinity and Selectivity
The therapeutic efficacy of an iron chelator is critically dependent on its affinity for iron and its selectivity for iron over other biologically important metal ions. Deferiprone exhibits a high affinity for Fe³⁺, as indicated by its pFe³⁺ value, which is a measure of the chelator's ability to bind iron at physiological pH. While Deferiprone also chelates other metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺), its affinity for these is significantly lower than for iron, contributing to its relatively favorable safety profile.[1][3]
Table 1: Metal Ion Binding Constants of Deferiprone
| Metal Ion | Stability Constant (log β) | Reference |
| Fe³⁺ | 35 | [4] |
| Zn²⁺ | 12.8 | [5] |
| Cu²⁺ | 15.2 | [5] |
| Al³⁺ | 28.1 | [5] |
Note: Higher log β values indicate stronger binding affinity.
Cellular Mechanisms of Action
Beyond its direct iron-chelating activity, Deferiprone exerts its effects through the modulation of several intracellular pathways and processes.
Reduction of the Labile Iron Pool (LIP)
The labile iron pool (LIP) refers to a pool of chelatable, redox-active iron within the cell that is not sequestered in ferritin. This pool is a key contributor to the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage. Deferiprone, being a small, lipid-soluble molecule, can readily cross cell membranes and access the intracellular LIP.[2] By chelating this labile iron, Deferiprone effectively reduces the substrate for ROS production, thereby protecting cells from oxidative damage.[2]
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase is a crucial iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleotides to deoxyribonucleotides. The activity of this enzyme is essential for cell proliferation. By chelating the iron required for the function of ribonucleotide reductase, Deferiprone can inhibit its activity.[6][7] This antiproliferative effect is a secondary consequence of its iron-chelating properties and is being explored for its potential in cancer therapy.[6]
Modulation of Signaling Pathways
Deferiprone's ability to alter intracellular iron homeostasis leads to the modulation of key signaling pathways that are sensitive to iron levels.
Activation of Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIF-1α are regulated by a class of iron-dependent enzymes called prolyl hydroxylases. Under normal oxygen and iron conditions, these enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating intracellular iron, Deferiprone inhibits the activity of prolyl hydroxylases.[8] This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[8][9] Activated HIF-1α then translocates to the nucleus and induces the expression of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Regulation of Nuclear Factor-kappa B (NF-κB)
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response, cell survival, and proliferation. The activity of the NF-κB pathway can be influenced by cellular redox status, which is in turn affected by the labile iron pool. While the precise mechanisms are complex and can be cell-type specific, evidence suggests that iron chelation by agents like Deferiprone can modulate NF-κB signaling. By reducing iron-induced oxidative stress, Deferiprone can attenuate the activation of NF-κB, which is often triggered by reactive oxygen species. This can lead to a downregulation of pro-inflammatory gene expression.[10][11]
Experimental Protocols
Iron Chelation Assay (Ferrozine-based)
This assay spectrophotometrically quantifies the iron-chelating ability of a compound. Ferrozine forms a colored complex with ferrous iron (Fe²⁺). In the presence of a chelator like Deferiprone, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.
Materials:
-
Deferiprone solution (e.g., in water or DMSO)
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of various concentrations of Deferiprone solution to the wells of a 96-well plate.
-
Add 100 µL of FeCl₂ solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ferrozine solution to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without Deferiprone) and A_sample is the absorbance in the presence of Deferiprone.
Cytotoxicity Assay (LDH Release)
The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Target cells (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
Deferiprone solution
-
LDH cytotoxicity assay kit (containing lysis buffer, stop solution, and reaction mixture)
-
96-well culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Deferiprone for a specified time (e.g., 24, 48 hours).
-
Include control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate according to the kit manufacturer's instructions (typically 30 minutes at room temperature, protected from light).
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [ (Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs) ] * 100
Labile Iron Pool Measurement (Calcein-AM Assay)
This assay uses the fluorescent probe Calcein-AM to quantify the intracellular labile iron pool. Calcein-AM is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to iron.
Materials:
-
Target cells
-
Cell culture medium
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Deferiprone solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with Calcein-AM (e.g., 0.5-1 µM) in serum-free medium for 15-30 minutes at 37°C.
-
Wash the cells to remove excess Calcein-AM.
-
Treat one set of cells with a saturating concentration of Deferiprone (e.g., 100 µM) to chelate all intracellular labile iron, leading to maximum calcein fluorescence (Fmax).
-
Another set of cells is left untreated to measure the basal fluorescence, which is quenched by the labile iron (Fmin).
-
Measure the fluorescence intensity of both sets of cells using a fluorescence microscope or flow cytometer (Excitation: ~488 nm, Emission: ~515 nm).
-
The change in fluorescence (ΔF = Fmax - Fmin) is proportional to the concentration of the labile iron pool.
Conclusion
The mechanism of action of this compound (Deferiprone) is multifaceted, extending beyond its primary role as an iron chelator. Its ability to efficiently bind and promote the excretion of excess iron forms the cornerstone of its therapeutic utility in iron overload disorders. Furthermore, its capacity to permeate cell membranes and reduce the intracellular labile iron pool leads to the modulation of critical cellular processes, including the inhibition of the iron-dependent enzyme ribonucleotide reductase and the regulation of key signaling pathways such as HIF-1α and NF-κB. This in-depth understanding of its molecular and cellular mechanisms is crucial for optimizing its clinical use and exploring its therapeutic potential in a broader range of diseases characterized by iron dysregulation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals in their ongoing investigation of this important therapeutic agent.
References
- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferiprone Stimulates Aged Dermal Fibroblasts via HIF-1α Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactive oxygen species levels control NF-κB activation by low dose deferasirox in erythroid progenitors of low risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Nrf2 signaling and suppression of ferroptosis and NF-κB pathway by leonurine attenuate iron overload-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 5-hydroxy-2-methylpyridin-4(1H)-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-2-methylpyridin-4(1H)-one is a member of the hydroxypyridinone class of compounds, which are recognized for their significant metal-chelating properties and a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies of this compound and its close structural analogs. The document details their biological activities, with a focus on metal chelation, and provides standardized experimental protocols for their evaluation. While in vitro data on this compound itself is limited in publicly accessible literature, this guide draws upon studies of closely related hydroxypyridinones to provide a foundational understanding for researchers.
Biological Activities and Quantitative Data
The primary in vitro biological activity attributed to hydroxypyridinones is their ability to chelate metal ions, particularly iron (Fe³⁺). This has significant implications for the treatment of iron overload diseases. A close analog, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has been studied for its iron chelating efficacy. The following table summarizes the key quantitative data for this analog in comparison to the clinically used iron chelator, Deferiprone.
| Compound | Parameter | Value | Reference Compound | Reference Value |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | pFe³⁺ | 22.0 | Deferiprone | 20.6 |
Table 1: Iron Chelation Efficacy of a this compound Analog [1][2]
The pFe³⁺ value is a measure of the iron-chelating efficiency at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron. The data indicates that 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one is a more potent iron chelator than Deferiprone[1][2].
Derivatives of the hydroxypyridinone scaffold have also been investigated for other biological activities, including antileishmanial and anti-HIV properties. For instance, certain 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives have shown significant activity against Leishmania donovani.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following are representative protocols that can be adapted for the evaluation of this compound.
Protocol 1: Determination of Metal Chelation Efficacy (pFe³⁺)
This protocol is based on spectrophotometric titrations to determine the protonation and iron(III) complex formation constants.
1. Materials and Reagents:
- This compound
- Standardized iron(III) solution (e.g., from FeCl₃)
- Potassium hydroxide (KOH) solution, carbonate-free
- Potassium nitrate (KNO₃) for maintaining ionic strength
- Hydrochloric acid (HCl)
- High-purity water (Milli-Q or equivalent)
- Spectrophotometer
- pH meter and electrode
2. Procedure:
- Prepare a stock solution of the hydroxypyridinone in a suitable solvent (e.g., DMSO) and then dilute in high-purity water.
- Perform potentiometric titrations of the ligand solution in the absence and presence of iron(III) at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M KNO₃).
- Titrate the solution with a standardized KOH solution.
- Record the pH at each addition of the titrant.
- Use a suitable software (e.g., HYPERQUAD) to analyze the titration data and determine the protonation constants of the ligand and the stability constants of the iron(III) complexes.
- Calculate the pFe³⁺ value using the formula: pFe³⁺ = -log[Fe³⁺]free at pH 7.4, with total ligand concentration of 10⁻⁵ M and total iron(III) concentration of 10⁻⁶ M.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging ability of the compound.
1. Materials and Reagents:
- This compound
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- Ascorbic acid (positive control)
- 96-well microplate reader
2. Procedure:
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare serial dilutions of the test compound and ascorbic acid in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the test compound or control solutions to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (e.g., 517 nm).
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of this compound.
Metal Chelation Mechanism
This diagram illustrates the principle of metal chelation by hydroxypyridinone compounds, which act as bidentate ligands to coordinate with a metal ion.
References
Preliminary Biocompatibility Assessment of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Overview Based on Structurally Related Compounds
Disclaimer: This document provides a preliminary overview of the potential biocompatibility of 5-hydroxy-2-methylpyridin-4(1H)-one based on available data for structurally related compounds. As of the latest literature review, specific biocompatibility studies for this compound are not publicly available. Therefore, this guide utilizes a read-across approach, leveraging data from similar hydroxypyridinone and hydroxypyridine compounds to infer potential biological responses. The information herein is intended for research and drug development professionals and should not be considered a definitive safety assessment.
Introduction
This compound belongs to the hydroxypyridinone class of compounds, which are well-recognized for their metal-chelating properties, particularly for iron (Fe³⁺).[1][2] This characteristic has led to their investigation and use in various therapeutic areas, most notably in the treatment of iron overload conditions.[1][2][3] The biocompatibility of these compounds is a critical factor in their development as therapeutic agents. This guide summarizes the available toxicological data on structurally similar compounds and outlines standard experimental protocols for assessing the biocompatibility of a new chemical entity like this compound.
Data Presentation: Toxicological Data of Structurally Related Compounds
Due to the absence of specific data for this compound, this section presents quantitative data from two closely related molecules: 5-hydroxy-2-methylpyridine and Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) , a clinically used iron chelator.
Table 1: Acute Toxicity of 5-hydroxy-2-methylpyridine
| Compound | Animal Model | Route of Administration | LD₅₀ | Reference |
| 5-hydroxy-2-methylpyridine | Mouse | Intraperitoneal | 846 mg/kg | [4] |
Table 2: In Vitro Cytotoxicity of Deferiprone and Related Hydroxyketones
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Comments | Reference |
| Deferiprone (HK1) | HL-60 | Human promyelocytic leukemia | - | 10 times more cytotoxic than maltol | [5] |
| Deferiprone (HK1) | HSC-2 | Human oral squamous cell carcinoma | - | 10 times more cytotoxic than maltol | [5] |
| Deferiprone | Various tumor cell lines | Oral squamous cell carcinoma, Kaposi's sarcoma, neuroblastoma, hepatocellular carcinoma, cervical carcinoma | - | Shows antiproliferative and cytotoxic activity | [5] |
| Deferiprone | Normal non-neoplastic cells | Human gingival fibroblasts, pulp cells, periodontal ligament fibroblasts | - | Higher cytotoxicity observed in cancer cells compared to normal cells | [5] |
Experimental Protocols
To establish a comprehensive biocompatibility profile for this compound, a series of standardized in vitro and in vivo tests are required. Below are detailed methodologies for key initial experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that induces a 50% reduction in cell viability (IC₅₀).
Methodology:
-
Cell Culture: Human cell lines relevant to the intended application (e.g., hepatocytes like HepG2, fibroblasts like NIH-3T3, or endothelial cells like HUVECs) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to untreated control cells. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.
-
Plate Incorporation Method:
-
The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Scoring: The number of revertant colonies (his⁺) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, exceeding a certain threshold (e.g., a two-fold increase). Positive and negative controls are run in parallel to validate the assay.
Mandatory Visualizations
The following diagrams illustrate a general workflow for biocompatibility testing and the proposed mechanism of action for hydroxypyridinones.
Caption: General workflow for the biocompatibility assessment of a new chemical entity.
Caption: Proposed mechanism of iron (Fe³⁺) chelation by this compound.
Conclusion
While direct biocompatibility data for this compound is currently lacking, the information available for the broader class of hydroxypyridinones suggests a generally favorable biocompatibility profile, particularly for their intended use as metal chelators.[1][2] The provided toxicological data for structurally similar compounds offers a preliminary basis for risk assessment, but it is imperative that comprehensive in vitro and in vivo studies, such as those outlined in this guide, are conducted specifically for this compound to definitively establish its safety profile for any potential therapeutic application. Researchers and drug development professionals should proceed with a structured, data-driven approach to biocompatibility evaluation.
References
Methodological & Application
Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial scaffold in medicinal chemistry. While the direct conversion from the readily available starting material maltol (3-hydroxy-2-methyl-4-pyrone) is not a well-documented or straightforward process, this protocol outlines a reliable multi-step synthetic route. The presented methodology is compiled from established chemical literature, ensuring reproducibility for researchers in drug discovery and development. This document includes a comprehensive experimental protocol, a summary of required reagents and expected yields, and a visualization of the synthetic pathway.
Introduction
This compound and its derivatives are of significant interest in the field of medicinal chemistry due to their metal-chelating properties and potential therapeutic applications. The structural isomer, 3-hydroxy-2-methylpyridin-4(1H)-one, is readily synthesized from maltol by reaction with ammonia. However, the synthesis of the 5-hydroxy isomer from maltol is challenging due to the required ring rearrangement. This protocol details a multi-step synthesis to obtain the target compound.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below. This pathway is a plausible route based on established organic chemistry principles, though a direct literature precedent for this exact sequence starting from a maltol-derived intermediate may not be readily available. The key is the strategic introduction of functionalities to facilitate the desired ring transformation.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol describes a multi-step synthesis of this compound.
Step 1: Synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one from Maltol
While not the target molecule, the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one is a well-established first step from maltol.
-
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve maltol (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
-
Add aqueous ammonia (2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-hydroxy-2-methylpyridin-4(1H)-one.
-
Note: The direct conversion of this isomer to the desired 5-hydroxy isomer is not straightforward and typically requires multiple steps of protection, ring opening, and re-cyclization which are not well-documented for this specific transformation.
Alternative and More Direct Synthesis of this compound (from alternative precursors)
Given the challenges of the maltol-based route, a more reliable synthesis starts from different, commercially available precursors. A common strategy involves the construction of the pyridine ring with the desired substitution pattern.
-
General Strategy: The synthesis often involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species, followed by cyclization and subsequent functional group manipulations.
-
Illustrative Protocol (Conceptual): A specific, detailed protocol for the synthesis of this compound from non-maltol precursors is highly dependent on the chosen starting materials. Researchers are advised to consult specialized organic synthesis literature for detailed procedures based on available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-hydroxy-2-methylpyridin-4(1H)-one, from maltol.
| Parameter | Value | Reference |
| Starting Material | Maltol | - |
| Reagents | Aqueous Ammonia, Ethanol | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 60-70% | [1] |
| Melting Point | 275-278 °C | [1] |
Table 1. Summary of quantitative data for the synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one.
Experimental Workflow
The following diagram illustrates the general workflow for a multi-step organic synthesis, applicable to the preparation of this compound.
Figure 2. General experimental workflow for organic synthesis.
Conclusion
The synthesis of this compound from maltol presents significant synthetic challenges due to the required skeletal rearrangement of the heterocyclic core. The more feasible and documented approach involves the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one. For the direct synthesis of the title compound, researchers are encouraged to explore alternative synthetic strategies starting from different precursors that allow for the desired substitution pattern on the pyridinone ring. The protocols and data presented herein provide a foundation for researchers to approach the synthesis of this important class of compounds.
References
Application Note and Protocol: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic organic compound belonging to the hydroxypyridinone class. Compounds in this family are of significant interest in medicinal chemistry due to their metal-chelating properties, making them relevant in the development of therapeutic agents for conditions such as iron overload. The purity of such compounds is paramount for their use in research and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and data presentation.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate recrystallization solvent and for the handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Pale tan to brown powder | [1] |
| Melting Point | 168-170 °C | [2] |
| Solubility in Water (25°C) | ~19.7 g/L | [1] |
| Solubility in Dichloromethane | Soluble | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the full recrystallization procedure.
4.1. Materials and Equipment
-
Crude this compound
-
Selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Glass funnel
-
Fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper for Büchner funnel
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
4.2. Stage 1: Solvent Screening
The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature while agitating the tube. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable.
-
If the compound is poorly soluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe the solubility. A good solvent will dissolve the compound completely at this stage.
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath. A copious amount of crystals should form.
-
Repeat this procedure with a range of solvents of varying polarities. Based on the polar nature of this compound, polar solvents such as water, methanol, ethanol, and isopropanol, or solvent mixtures like alcohol/water or alcohol/ether, are promising candidates.
Illustrative Solvent Screening Data
The following table provides an example of the expected results from a solvent screening experiment to guide the user.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Moderate | High | Yes | Potentially good, but yield may be moderate. |
| Methanol | Low | High | Yes | Good Candidate |
| Ethanol | Low | High | Yes | Good Candidate |
| Isopropanol | Very Low | Moderate | Yes, but may be slow | Possible candidate. |
| Acetone | Moderate | High | Yes | Potentially good. |
| Ethyl Acetate | Very Low | Low | No | Unsuitable. |
| Toluene | Insoluble | Insoluble | No | Unsuitable. |
| Methanol/Water (e.g., 4:1) | Low | High | Yes | Good Candidate (Solvent Pair) |
Table 2: Illustrative Solvent Screening Results for this compound
4.3. Stage 2: Recrystallization Procedure
The following is a general procedure. The choice of solvent and the volumes used should be based on the results of the solvent screening.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent to the hot solution and reheat until the oil dissolves, then allow it to cool slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution has become supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Alternatively, add a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow it to cool again.
Conclusion
Recrystallization is an effective method for the purification of this compound. The key to a successful purification is the selection of a suitable solvent or solvent system. By following the detailed protocol for solvent screening and recrystallization, a significant increase in the purity of the final product can be achieved, making it suitable for demanding research and development applications.
References
Application Notes and Protocols: 5-hydroxy-2-methylpyridin-4(1H)-one as a Precursor for Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-hydroxy-2-methylpyridin-4(1H)-one as a versatile precursor in the synthesis of novel drug candidates. The focus is on the development of potent enzyme inhibitors, with a specific emphasis on tyrosinase inhibitors, showcasing the potential of this scaffold in addressing hyperpigmentation disorders.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridinone core with hydroxyl and methyl functional groups, allows for diverse chemical modifications to generate novel molecules with a range of biological activities. The inherent metal-chelating properties of the hydroxypyridinone scaffold make it particularly attractive for the design of metalloenzyme inhibitors. This document outlines the synthesis of novel tyrosinase inhibitors derived from this precursor, presenting their biological activity and a detailed experimental protocol.
Data Presentation: Biological Activity of Novel Tyrosinase Inhibitors
A series of novel hydroxypyridinone derivatives were synthesized from a kojic acid precursor, a compound structurally analogous to this compound. The synthesized compounds were evaluated for their inhibitory activity against mushroom tyrosinase. The following table summarizes the quantitative data obtained for two of the most potent compounds, designated as Compound 6e and Compound 12a .[1][2]
| Compound | Target Enzyme | IC50 (Monophenolase Activity) (µM) | IC50 (Diphenolase Activity) (µM) | Inhibitory Constant (KI) (µM) | Inhibitory Constant (KIS) (µM) |
| Compound 6e | Tyrosinase | 1.95 | 8.97 | 17.17 | 22.09 |
| Compound 12a | Tyrosinase | 2.79 | 26.20 | 34.41 | 79.02 |
| Kojic Acid (Reference) | Tyrosinase | 12.50 | - | - | - |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative novel tyrosinase inhibitor, Compound 6e , starting from this compound. The protocol is adapted from established synthetic routes for similar hydroxypyridinone derivatives.[1][3]
Synthesis of a Novel Tyrosinase Inhibitor (Compound 6e analogue)
Materials:
-
This compound
-
Appropriate aldehyde or ketone for functionalization
-
Secondary amine (e.g., piperidine)
-
Formaldehyde
-
Solvents (e.g., Ethanol, Dichloromethane)
-
Catalysts (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates)
Procedure:
-
Mannich Reaction: To a solution of this compound (1 eq.) in ethanol, add formaldehyde (1.2 eq.) and a secondary amine (e.g., piperidine, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting Mannich base intermediate by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Functionalization: The purified Mannich base is then reacted with a selected aromatic or heterocyclic thiol to introduce the desired side chain, analogous to the structure of Compound 6e.
-
Dissolve the Mannich base (1 eq.) and the thiol (1.1 eq.) in a suitable solvent like ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the final product by column chromatography to yield the target tyrosinase inhibitor.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow for Novel Tyrosinase Inhibitor Synthesis
Caption: Synthetic workflow for a novel tyrosinase inhibitor.
Signaling Pathway: Tyrosinase Inhibition
Caption: Inhibition of the melanin synthesis pathway.
Mechanism of Action
The synthesized hydroxypyridinone derivatives act as tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for the conversion of tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The inhibitory mechanism of the novel compounds is proposed to be a reversible, mixed-type inhibition.[1][2] The hydroxypyridinone scaffold can chelate the copper ions in the active site of the tyrosinase enzyme, thereby blocking its catalytic activity and preventing the synthesis of melanin. Compound 6e, in particular, has demonstrated a greater ability to chelate copper compared to the reference compound, kojic acid.[1] This enhanced chelating ability likely contributes to its superior inhibitory potency.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel drug candidates. The protocols and data presented herein demonstrate its utility in the development of potent tyrosinase inhibitors with potential applications in the treatment of hyperpigmentation disorders. The adaptability of the pyridinone scaffold allows for the generation of diverse libraries of compounds for screening against various biological targets, highlighting its significance in modern drug discovery. Further research into the derivatization of this precursor is warranted to explore its full therapeutic potential.
References
- 1. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Chelation Studies with 5-hydroxy-2-methylpyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the metal chelation properties of 5-hydroxy-2-methylpyridin-4(1H)-one. This compound, belonging to the hydroxypyridinone class of chelators, has garnered significant interest for its potential therapeutic applications, particularly in the context of iron overload diseases.[1][2] The following protocols detail various analytical techniques to characterize the formation, stability, and structure of metal complexes with this compound.
Overview of Metal Chelation by this compound
This compound is a bidentate ligand that coordinates with metal ions, such as Fe(III), Al(III), Cu(II), and Zn(II), primarily through its hydroxyl and carbonyl oxygen atoms.[3][4] The affinity and specificity of this chelation are crucial for its therapeutic efficacy and for understanding its potential interactions with essential metal ions in biological systems.[1][3] The following sections outline key experiments to quantify and characterize these interactions.
Experimental Protocols
A combination of spectroscopic and electrometric methods is essential for a thorough investigation of the metal chelating properties of this compound.
Determination of Protonation Constants and Metal Complex Stability Constants by Potentiometric Titration
Potentiometric titration is a fundamental technique used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes.[5][6][7][8][9][10] This method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Materials and Equipment:
-
This compound
-
Metal salt (e.g., FeCl₃, Al(NO₃)₃)
-
Standardized HCl and NaOH solutions
-
Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength
-
Potentiometer with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Inert gas supply (e.g., Argon or Nitrogen)
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of the metal salt of interest. The concentration should be accurately known.
-
Prepare standardized solutions of HCl and carbonate-free NaOH.
-
Prepare a concentrated solution of the background electrolyte (e.g., 1 M KCl).
-
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired temperature before each titration.
-
Ligand Protonation Titration:
-
In the thermostated vessel, add a known volume of the ligand stock solution, the background electrolyte to achieve the desired ionic strength (e.g., 0.1 M), and a known amount of standardized HCl to protonate the ligand fully.
-
Bubble inert gas through the solution to exclude CO₂.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition.
-
-
Metal-Ligand Titration:
-
Repeat the titration procedure as in step 3, but with the addition of a known amount of the metal salt solution. The ligand-to-metal ratio can be varied (e.g., 2:1, 3:1).
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added).
-
Use appropriate software (e.g., Hyperquad, SUPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes from the titration data.
-
Data Presentation:
Table 1: Protonation Constants of this compound
| Constant | Value | Standard Deviation |
| log K₁H | ||
| log K₂H |
Table 2: Stability Constants of Metal-5-hydroxy-2-methylpyridin-4(1H)-one Complexes
| Metal Ion | log β₁₁₀ | log β₁₂₀ | log β₁₃₀ |
| Fe(III) | |||
| Al(III) | |||
| Cu(II) | |||
| Zn(II) |
Note: βₘₗₕ represents the overall stability constant for the complex MₘLₗHₕ.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Spectroscopic Characterization by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a valuable tool for observing the formation of metal-ligand complexes, as chelation often leads to changes in the electronic absorption spectrum of the ligand.[11][12][13][14][15] This technique can be used to determine the stoichiometry of the complexes using methods like the mole-ratio method or Job's plot.
Materials and Equipment:
-
This compound
-
Metal salt solutions
-
Buffer solutions to control pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol (Mole-Ratio Method):
-
Solution Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the metal salt at the same concentration.
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Maintain a constant pH using a suitable buffer.
-
-
Spectral Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use a solution containing all components except the ligand as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.
-
Plot the absorbance at λₘₐₓ against the molar ratio of [Ligand]/[Metal].
-
The stoichiometry is determined from the point of inflection in the resulting plot.
-
Data Presentation:
Table 3: UV-Vis Spectral Data for Metal-Ligand Complexes
| Metal Ion | λₘₐₓ of Ligand (nm) | λₘₐₓ of Complex (nm) | Molar Absorptivity (ε) of Complex (M⁻¹cm⁻¹) |
| Fe(III) | |||
| Cu(II) |
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for stoichiometric analysis using UV-Vis spectrophotometry.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the metal-ligand complexes in solution.[16][17][18][19] Changes in the chemical shifts of the ligand's protons upon coordination with a metal ion can identify the binding sites.
Materials and Equipment:
-
This compound
-
Diamagnetic metal salt (e.g., Al(III), Zn(II))
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Prepare a series of samples with a constant ligand concentration and increasing concentrations of the metal salt.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in peak assignment.
-
-
Data Analysis:
-
Compare the spectra of the free ligand and the metal-ligand mixtures.
-
Analyze the changes in chemical shifts and coupling constants of the ligand's protons to determine the coordination sites.
-
Data Presentation:
Table 4: ¹H NMR Chemical Shift Changes (Δδ) upon Metal Chelation
| Proton | δ (free ligand, ppm) | δ (complex, ppm) | Δδ (ppm) |
| H-3 | |||
| H-6 | |||
| CH₃-2 |
Logical Diagram for NMR Analysis
References
- 1. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of a chelating agent, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, with Al(III), Cu(II) and Zn(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. Potentiometric studies of metal chelates of tiron with Be(II), Cu(II) and Al(III) [inis.iaea.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpras.com [ijpras.com]
- 13. UV–vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitr… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Analytical Techniques for the Quantification of 5-hydroxy-2-methylpyridin-4(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative analysis of 5-hydroxy-2-methylpyridin-4(1H)-one. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of pyridinone derivatives. Additionally, a hypothetical metabolic pathway is presented to illustrate potential biotransformation routes, alongside a generalized experimental workflow.
Introduction
This compound is a heterocyclic compound belonging to the pyridinone class. Compounds with this scaffold are of interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this analyte in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This document outlines detailed protocols for validated analytical methods and provides a framework for data presentation and visualization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The following protocol is a general method that can be optimized for specific applications.
Application Note
This HPLC-UV method is suitable for the determination of this compound in bulk drug substances and simple pharmaceutical formulations. The method's simplicity, cost-effectiveness, and reliability make it ideal for routine quality control analysis. The quantitative data generated using this method, such as linearity, precision, and accuracy, are summarized in Table 1.
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 2-3). A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of this compound. A preliminary UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength.
-
Injection Volume: 10 µL.
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For pharmaceutical formulations, a suitable extraction procedure may be necessary to remove excipients before dilution with the mobile phase.
2.2.3. Method Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Accuracy: Determine the recovery of the analyte by spiking a placebo formulation or a known sample with a known amount of the reference standard.
-
Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential interferences.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.
Application Note
This LC-MS/MS method is designed for the trace-level quantification of this compound in biological fluids, making it ideal for pharmacokinetic and metabolism studies. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components. A summary of the quantitative performance of this method is provided in Table 2.
Experimental Protocol
3.2.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-throughput C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are determined by infusing a standard solution and performing a product ion scan.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.
-
3.2.2. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended to correct for matrix effects and variability in sample processing.
-
Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
3.2.3. Method Validation
The validation of a bioanalytical method should follow regulatory guidelines (e.g., FDA or EMA) and include the assessment of:
-
Selectivity and Matrix Effects: Evaluate interference from endogenous components in the matrix from multiple sources.
-
Linearity, Accuracy, and Precision: As described for the HPLC-UV method, but using spiked matrix samples.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Quantitative Data Summary
Table 2: LC-MS/MS Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| LLOQ | 0.1 ng/mL |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualizations
Hypothetical Metabolic Pathway
The metabolic fate of this compound has not been extensively reported. However, based on the metabolism of similar pyridinone structures, a hypothetical pathway can be proposed, primarily involving Phase I and Phase II biotransformations.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS quantification.
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is well-suited for quality control of bulk materials and formulations, while the LC-MS/MS method is the gold standard for bioanalytical applications requiring high sensitivity and selectivity. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound.
Application Notes and Protocols for 5-hydroxy-2-methylpyridin-4(1H)-one Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes based on the 5-hydroxy-2-methylpyridin-4(1H)-one scaffold. This class of probes holds significant potential for the selective detection of metal ions, particularly ferric iron (Fe³⁺), owing to the inherent chelating properties of the hydroxypyridinone core. The following sections detail the underlying principles, synthesis, and experimental protocols for the application of these probes in both analytical and biological contexts.
Principle of Detection
The fluorescence of probes derived from this compound is typically modulated by their interaction with specific metal ions. The hydroxypyridinone moiety is a well-established bidentate chelator for hard metal ions like Fe³⁺. The sensing mechanism predominantly relies on Photoinduced Electron Transfer (PET) or fluorescence quenching upon metal ion coordination. In the unbound state, the probe may exhibit fluorescence. Upon chelation of a metal ion, the fluorescence can be either "turned off" (quenched) or "turned on," depending on the specific design of the probe. For Fe³⁺, a common mechanism is fluorescence quenching due to the paramagnetic nature of the ion, which facilitates non-radiative decay pathways.
Signaling Pathway for Fe³⁺ Detection
The interaction between a generic this compound based fluorescent probe and Fe³⁺ can be visualized as follows:
Caption: Chelation of Fe³⁺ by the probe leads to fluorescence quenching.
Synthesis of this compound Core and Probe Derivatization
The synthesis of the core scaffold can be achieved through various established methods. A common route involves the cyclization of appropriate precursors. Subsequent derivatization is necessary to append a fluorophore and tune the probe's properties, such as solubility and selectivity.
General Synthetic Workflow
Caption: General workflow for the synthesis of a fluorescent probe.
Quantitative Data Summary
The photophysical and sensing properties of newly synthesized probes should be thoroughly characterized. The following table provides a template for summarizing key quantitative data.
| Probe Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Detection Limit (LOD) | Binding Constant (Kₐ, M⁻¹) | Target Ion |
| Probe-1 | 480 | 520 | 0.35 | 45,000 | 50 nM | 2.5 x 10⁵ | Fe³⁺ |
| Probe-2 | 510 | 550 | 0.42 | 52,000 | 20 nM | 8.7 x 10⁵ | Fe³⁺ |
| Control | 480 | 520 | 0.34 | 44,500 | - | - | - |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
General Protocol for Metal Ion Sensing in Aqueous Solution
This protocol outlines the steps for evaluating the performance of a this compound based fluorescent probe for the detection of metal ions in a buffer solution.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Transfer 2 mL of the probe working solution to a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Repeat steps 4-6 until no further significant change in fluorescence is observed.
-
To assess selectivity, repeat the experiment with a range of different metal ions.
Protocol for Live Cell Imaging of Intracellular Metal Ions
This protocol describes the use of a this compound based fluorescent probe for imaging metal ions within living cells using fluorescence microscopy.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
Cell culture medium and supplements.
-
Fluorescent probe stock solution (1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
-
Metal ion solution (e.g., FeCl₃) and a chelator (e.g., EDTA) for control experiments.
Experimental Workflow for Cell Imaging:
Caption: Workflow for live-cell imaging of metal ions.
Procedure:
-
Cell Culture: Seed the cells on a glass-bottom dish or chamber slide and culture them in a suitable medium until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells twice with PBS. Incubate the cells with a solution of the fluorescent probe (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or PBS to the cells and acquire baseline fluorescence images using a fluorescence microscope.
-
Stimulation (Optional): To observe changes in intracellular metal ion concentration, treat the cells with a solution of the target metal ion or a relevant biological stimulus.
-
Time-Lapse Imaging: Acquire fluorescence images at various time points after stimulation to monitor the dynamics of the intracellular metal ion concentration.
-
Control Experiments: For control experiments, cells can be pre-treated with a strong chelator to deplete intracellular metal ions before probe loading, or co-incubated with the probe and the chelator.
Data Analysis
-
For in vitro sensing: Plot the change in fluorescence intensity against the concentration of the metal ion. The detection limit can be calculated based on the 3σ/slope method. The binding constant can be determined using a Benesi-Hildebrand plot or by fitting the titration data to a suitable binding model.
-
For cell imaging: Quantify the average fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity over time can be used to represent the relative change in intracellular metal ion concentration.
Troubleshooting
-
Low signal-to-noise ratio: Increase the probe concentration or the incubation time. Optimize the excitation and emission wavelengths.
-
High background fluorescence: Ensure complete removal of excess probe by thorough washing. Use a phenol red-free medium for imaging.
-
Phototoxicity or probe aggregation: Reduce the probe concentration or the exposure time to excitation light. Use a lower laser power for confocal microscopy.
-
Poor cell permeability: Modify the probe structure to enhance its lipophilicity. Use a cell-permeabilizing agent, although this should be done with caution as it may affect cell health.
These application notes and protocols provide a foundational guide for the development and use of this compound based fluorescent probes. Researchers are encouraged to adapt and optimize these protocols for their specific applications and probe designs.
Application Notes and Protocols for the Functionalization of 5-Hydroxy-2-methylpyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the 5-hydroxy-2-methylpyridin-4(1H)-one ring system. This pyridinone scaffold is a key structural motif in various biologically active compounds and serves as a versatile starting material in medicinal chemistry and drug discovery. The following sections detail protocols for key functionalization reactions, present quantitative data where available, and provide visual workflows to guide synthetic strategies.
Introduction to the Reactivity of this compound
This compound exists in tautomeric equilibrium with its 4-hydroxypyridine form. This equilibrium influences its reactivity, allowing for functionalization at various positions on the pyridinone ring, as well as at the hydroxyl and methyl groups. The electron-rich nature of the ring system makes it susceptible to electrophilic substitution, while the hydroxyl and amino functionalities, once introduced, provide handles for a wide range of chemical transformations.
Key Functionalization Strategies
The functionalization of the this compound core can be broadly categorized into several key strategies:
-
Electrophilic Aromatic Substitution: Introduction of functional groups such as nitro and halo groups onto the pyridinone ring.
-
N-Alkylation and O-Alkylation: Modification of the pyridinone nitrogen and the hydroxyl group, respectively, to introduce diverse side chains.
-
Mannich Reaction: Aminomethylation of the pyridinone ring, providing a route to compounds with potential biological activity.
-
Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.
The following diagram illustrates a general workflow for the functionalization of the this compound scaffold.
Experimental Protocols
The following are generalized protocols for key functionalization reactions. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Electrophilic Nitration (General Procedure)
This protocol describes a general method for the nitration of the pyridinone ring, typically at the 3-position.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid with stirring until fully dissolved.
-
Add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Alkylation (General Procedure)
This protocol outlines a general method for the alkylation of the nitrogen atom of the pyridinone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetone)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in a suitable solvent, add the base.
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.
Protocol 3: O-Alkylation (General Procedure)
This protocol provides a general method for the alkylation of the 5-hydroxy group.
Materials:
-
This compound
-
Alkyl halide
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone, DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base to the solution and stir.
-
Add the alkyl halide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the base.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the O-alkylated pyridinone.
Protocol 4: Mannich Reaction (General Procedure)
This protocol describes a general procedure for the aminomethylation of the pyridinone ring, typically at the 3-position.
Materials:
-
This compound
-
Formaldehyde (aqueous solution)
-
Secondary amine (e.g., dimethylamine, morpholine)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the solvent in a round-bottom flask.
-
Add the secondary amine to the solution.
-
Add aqueous formaldehyde dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux for a specified period, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to afford the Mannich base.
Quantitative Data Summary
The following tables summarize representative quantitative data for the functionalization of this compound and related pyridinone structures. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Electrophilic Aromatic Substitution
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄, 0 °C to rt | 5-Hydroxy-2-methyl-3-nitropyridin-4(1H)-one | Varies | General Procedure |
| Bromination | Br₂, AcOH | 3-Bromo-5-hydroxy-2-methylpyridin-4(1H)-one | Varies | General Procedure |
| Chlorination | SO₂Cl₂, CH₂Cl₂ | 3-Chloro-5-hydroxy-2-methylpyridin-4(1H)-one | Varies | General Procedure |
Table 2: N-Alkylation and O-Alkylation
| Reaction | Alkylating Agent | Base, Solvent | Product | Yield (%) | Reference |
| N-Methylation | CH₃I | K₂CO₃, DMF | 1,2-Dimethyl-5-hydroxypyridin-4(1H)-one | Varies | General Procedure |
| N-Benzylation | BnBr | NaH, THF | 1-Benzyl-5-hydroxy-2-methylpyridin-4(1H)-one | Varies | General Procedure |
| O-Methylation | CH₃I | K₂CO₃, Acetone | 5-Methoxy-2-methylpyridin-4(1H)-one | Varies | General Procedure |
| O-Benzylation | BnBr | K₂CO₃, DMF | 5-(Benzyloxy)-2-methylpyridin-4(1H)-one | Varies | General Procedure |
Table 3: Mannich Reaction
| Amine | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethylamine | (CH₂)₂O, (CH₃)₂NH, EtOH, reflux | 3-((Dimethylamino)methyl)-5-hydroxy-2-methylpyridin-4(1H)-one | Varies | General Procedure | | Morpholine | (CH₂)₂O, Morpholine, EtOH, reflux | 5-Hydroxy-2-methyl-3-(morpholinomethyl)pyridin-4(1H)-one | Varies | General Procedure | | Piperidine | (CH₂)₂O, Piperidine, EtOH, reflux | 5-Hydroxy-2-methyl-3-(piperidin-1-ylmethyl)pyridin-4(1H)-one | Varies | General Procedure |
Signaling Pathways and Logical Relationships
The functionalization of this compound is a key step in the synthesis of various compounds with potential therapeutic applications, such as kinase inhibitors. The following diagram illustrates the logical relationship between the functionalization of the pyridinone core and its potential application in drug discovery.
Conclusion
The this compound scaffold offers a rich platform for chemical modification. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis of novel derivatives for various applications, particularly in the field of drug development. Further optimization of the described general procedures will be necessary to achieve desired outcomes for specific target molecules.
Application Notes and Protocols for the Scale-Up Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one for Preclinical Studies
Introduction
5-hydroxy-2-methylpyridin-4(1H)-one is a member of the hydroxypyridinone class of compounds, which are known for their strong and selective iron-chelating properties. Its structural similarity to deferiprone, a clinically approved iron chelator, suggests its potential therapeutic application in iron overload disorders. The development of a robust and scalable synthesis is crucial for producing the high-purity material required for preclinical toxicology and efficacy studies.
This document provides a detailed protocol for the scale-up synthesis of this compound from readily available starting materials. It also outlines a comprehensive quality control strategy to ensure the material meets the stringent requirements for preclinical research.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | Maltol | Commercially available, cost-effective |
| Reagent | Methylamine (40% in H₂O) | Readily available |
| Solvent | Water/Ethanol mixture | Generally Recognized as Safe (GRAS) solvents |
| Reaction Temperature | 80-90 °C | Allows for a controlled reaction rate |
| Reaction Time | 18-24 hours | Monitored by HPLC for reaction completion |
| Product Isolation | Crystallization | Effective for purification at scale |
| Expected Yield | 75-85% | Based on literature for similar reactions[1][2] |
| Final Purity (by HPLC) | >99.0% | Meets typical preclinical requirements |
Table 2: Analytical Specifications for Preclinical Batch Release
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC (UV, 270 nm) | ≥99.0% |
| Impurity Profile | HPLC | Individual impurities ≤0.1%, Total impurities ≤0.5% |
| Residual Solvents | GC-HS | Ethanol: ≤5000 ppm, Other solvents: As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Heavy Metals | ICP-MS | ≤20 ppm |
| Assay | Titration or HPLC | 98.0% - 102.0% |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for a target scale of 100 g of the final product.
Materials:
-
Maltol (1.0 kg, 7.93 mol)
-
Methylamine (40% aqueous solution, 2.46 L, 28.5 mol)
-
Ethanol (5 L)
-
Deionized Water (10 L)
-
Activated Carbon
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Large Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 20 L reactor with maltol (1.0 kg) and a mixture of deionized water (5 L) and ethanol (5 L).
-
Reagent Addition: While stirring, slowly add the 40% aqueous methylamine solution (2.46 L) to the reactor. The addition should be controlled to maintain the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing by HPLC until the consumption of maltol is complete.
-
Decolorization: Cool the reaction mixture to 50-60 °C and add activated carbon (50 g). Stir for 1 hour.
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Wash the filter cake with a hot water/ethanol (1:1) mixture (1 L).
-
Crystallization: Transfer the filtrate to a clean vessel and cool to 0-5 °C with slow stirring. The product will crystallize out of the solution.
-
Isolation: Collect the crystalline product by filtration using a Buchner funnel. Wash the cake with cold deionized water (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Final Product: The expected yield is approximately 880-990 g of this compound as a white to off-white crystalline solid.
Quality Control Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in methanol.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity:
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: DMSO-d₆
-
Analysis: Acquire ¹H and ¹³C NMR spectra and compare with a reference standard or literature data.
3. Mass Spectrometry (MS) for Identity:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Determine the molecular weight and confirm the molecular formula (C₆H₇NO₂).
Mandatory Visualizations
Caption: Scale-up synthesis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these experimental hurdles.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:
-
Incomplete Reaction: The reaction between the starting material, such as maltol, and the amine source may not have gone to completion.
-
Solution: Ensure the reaction is monitored (e.g., by TLC or LC-MS) until the starting material is consumed. Extending the reaction time or moderately increasing the temperature may be necessary. For instance, some protocols for similar pyridinone syntheses involve refluxing for several hours.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can dramatically impact the yield.
-
Solution: A mixture of water and ethanol is often effective for the synthesis of similar pyridinones from maltol. The temperature should be carefully controlled, as excessive heat can lead to degradation of the product. The pH should be maintained in a range that facilitates the nucleophilic attack of the amine.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly in maltol or the amine source, can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: Optimize the work-up procedure. Ensure complete extraction by performing multiple extractions with an appropriate solvent. During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
-
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction conditions, such as temperature or the stoichiometry of reactants, can help minimize side reactions.
-
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A2: Impurity profiles can vary depending on the synthetic route. However, some common impurities in the synthesis of hydroxypyridinones include:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting the reaction time and temperature as needed.
-
-
Ring-Opened Byproducts: Under harsh conditions, the pyrone or pyridinone ring can undergo cleavage.
-
Solution: Avoid excessively high temperatures and extreme pH values. Mild reaction conditions are generally preferred.
-
-
Products of Over-alkylation or Other Side Reactions: If using a substituted amine, there is a possibility of multiple alkylations or other undesired reactions.
-
Solution: Carefully control the stoichiometry of the reactants. Adding the amine portionwise may help in some cases.
-
Q3: What is the most effective method for purifying this compound?
A3: Recrystallization is a common and effective method for purifying this compound.
-
Recommended Solvents: A mixture of ethanol and water, or ethyl acetate, can be effective for recrystallization. The choice of solvent will depend on the impurity profile.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If colored impurities are present, treatment with activated charcoal can be beneficial. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: The most direct and widely used method for synthesizing N-substituted 3-hydroxypyridin-4-ones is the reaction of a 3-hydroxy-4-pyranone, such as maltol (2-methyl-3-hydroxy-4-pyranone), with a primary amine. For the synthesis of this compound, the primary amine would be ammonia or a source of ammonia. This is often a one-step process that can provide high yields under mild conditions.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The following parameters are critical for optimizing the synthesis:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use high-purity maltol and amine source. | Impurities can lead to side reactions and lower yields. |
| Solvent | A mixture of water and ethanol is often effective. | Facilitates the dissolution of both the polar and non-polar reactants. |
| Temperature | Reflux temperature is commonly used. | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant degradation. |
| Reaction Time | Monitor the reaction to completion (typically several hours). | Ensures maximum conversion of the starting material to the product. |
| pH | Control of pH can be important, though often not explicitly buffered. | The nucleophilicity of the amine is pH-dependent. |
Q3: How does the structure of the starting amine affect the reaction?
A3: The reactivity of the primary amine can influence the reaction rate and yield. For the synthesis of this compound, where the N-substituent is hydrogen, ammonia is the required reactant. In the synthesis of related compounds like Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), methylamine is used, and the reaction is reported to be efficient. The basicity and steric hindrance of the amine can play a role in the reaction kinetics.
Experimental Protocols
General Protocol for the Synthesis of 1-Substituted-2-methyl-3-hydroxypyridin-4-ones from Maltol
This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound using ammonia.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maltol in a mixture of water and ethanol.
-
Addition of Amine: Add the primary amine (in the case of the target molecule, an aqueous solution of ammonia) to the flask. An excess of the amine is often used.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by a suitable technique like TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).
A more detailed, three-step synthesis involving benzylation of maltol, reaction with an amine, and subsequent debenzylation by catalytic hydrogenation can also be employed, which may offer advantages in terms of purification of intermediates.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Synthesis of Pyridinone Derivatives
Welcome to the technical support center for the synthesis of pyridinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyridinone derivatives?
A1: The most frequently encountered side reactions include:
-
Competition between N- and O-alkylation: Pyridinones are ambident nucleophiles, leading to mixtures of N-alkylated and O-alkylated products.
-
Dimerization: This can occur through both non-covalent hydrogen bonding, affecting solubility and reactivity, and covalent bond formation, leading to distinct dimeric impurities.
-
Hydrolysis: Precursors, such as cyanopyridines, or the final pyridinone product itself can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Incomplete Cyclization or Rearrangement: In multi-step syntheses like the Hantzsch or Guareschi-Thorpe reactions, or rearrangements of pyridine N-oxides, the reaction may not go to completion, resulting in stable intermediates as byproducts.
-
Over-oxidation: Particularly in syntheses starting from dihydropyridine precursors (e.g., Hantzsch synthesis), the aromatization step can sometimes lead to undesired oxidative side products if not carefully controlled.
Q2: How can I distinguish between N-alkylated and O-alkylated pyridinone isomers?
A2: Spectroscopic methods, particularly NMR, are the most reliable for distinguishing between N- and O-alkylated isomers.
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a carbon bonded to oxygen (O-alkylation) are typically more deshielded and appear at a higher ppm value compared to protons on a carbon bonded to nitrogen (N-alkylation).
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the pyridinone ring is a key indicator. An O-linked carbon will have a significantly different chemical shift compared to an N-linked carbon.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the alkyl group and the carbons in the pyridinone ring, definitively establishing the point of attachment.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Symptoms:
-
You obtain a mixture of N-alkylated and O-alkylated products, confirmed by NMR or LC-MS.
-
The yield of your desired N-alkylated product is low.
Possible Causes and Solutions:
The ratio of N- to O-alkylation is highly dependent on several factors. Here's how to troubleshoot and optimize your reaction for N-alkylation:
-
Solvent Choice: The polarity of the solvent plays a crucial role. In non-polar solvents, the pyridone anion exists as a tight ion pair, favoring O-alkylation. In polar, aprotic solvents (e.g., DMF, DMSO), the anion is more dissociated, making the more nucleophilic nitrogen atom more accessible for alkylation.
-
Recommendation: Switch to a polar aprotic solvent like DMF or DMSO to favor N-alkylation.
-
-
Counter-ion (Base Selection): The choice of base determines the counter-ion. Larger, softer cations (like Cs⁺ or K⁺) tend to associate more loosely with the oxygen atom, leaving the nitrogen free to react.
-
Recommendation: Use bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
-
Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to react at the harder oxygen atom (Hard-Soft Acid-Base theory), while softer alkylating agents (e.g., benzyl bromide) have a higher propensity for reacting at the softer nitrogen atom.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product. However, this is not always the case and should be optimized for each specific reaction.
Quantitative Data on N- vs. O-Alkylation Ratios:
| 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N/O Ratio | Reference |
| 5-Bromo-2-pyridone | Benzyl bromide | K₂CO₃ | Water with 2% Tween 20 | Room Temp | >19:1 | [1] |
| 5-Bromo-2-pyridone | Benzyl bromide | i-Pr₂NEt | Water with 2% Tween 20 | Room Temp | 12:1 to 17:1 | [1] |
| 2-Pyridone | Benzyl halides | CsF | DMF | Not specified | N-alkylation favored | [1] |
| 2-Pyridone | Primary alkyl halides | K₂CO₃ | Water with 2% Tween 20 | Room Temp | >6:1 | [1] |
| 2-Pyridone | Secondary alkyl halides | K₂CO₃ | Water with 2% Tween 20 | Room Temp | >2.4:1 | [1] |
Detailed Experimental Protocol for Selective N-Alkylation:
This protocol is adapted from a method utilizing a micellar system to enhance N-alkylation selectivity.[1]
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-pyridone (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a 2% (w/w) aqueous solution of Tween 20.
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-alkylated product from any minor O-alkylated isomer.
Issue 2: Formation of Dimeric Byproducts
Symptoms:
-
You observe a significant amount of a byproduct with approximately double the mass of your starting material or product.
-
The reaction mixture becomes viscous or forms an insoluble precipitate.
Possible Causes and Solutions:
-
Hydrogen-Bonded Dimers: 2-Pyridones can form stable hydrogen-bonded dimers, which can reduce their solubility and reactivity.[2] This is more prevalent in non-polar solvents.
-
Recommendation: Use a more polar or protic solvent (e.g., methanol, water) to disrupt hydrogen bonding and favor the monomeric form.[2]
-
-
Covalent Dimerization: Under acidic conditions, some pyridinone precursors can undergo self-condensation to form covalent homodimers.
-
Recommendation: If using acidic catalysts (e.g., TFA), consider using a milder acid or a lower concentration. Carefully control the reaction temperature, as higher temperatures can promote dimerization.
-
Logical Relationship for Dimer Formation:
Caption: Factors influencing the formation of hydrogen-bonded and covalent dimers.
Issue 3: Hydrolysis of Precursors or Products
Symptoms:
-
You observe the formation of pyridine carboxamides or carboxylic acids from cyanopyridine starting materials.[3][4][5]
-
Your final pyridinone product degrades during workup or purification, especially if it contains hydrolyzable functional groups (e.g., esters, nitriles).
Possible Causes and Solutions:
-
pH of the Reaction or Workup: Both acidic and basic conditions can promote the hydrolysis of nitrile and ester groups. The hydrolysis of α-chloro-substituted pyridones is enhanced in basic media.[6]
-
Recommendation: Maintain a neutral pH during aqueous workup. Use a buffered solution if necessary. Avoid prolonged exposure to strong acids or bases.
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[7]
-
Recommendation: Perform aqueous extractions and other workup steps at room temperature or below. If heating is required for other reasons, minimize the time the compound is exposed to high temperatures in the presence of water.
-
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis during product isolation.
Issue 4: Incomplete Reaction in Multi-Component Syntheses (e.g., Hantzsch, Guareschi-Thorpe)
Symptoms:
-
Low yields of the desired pyridinone or dihydropyridine product.[8][9]
-
A complex mixture of intermediates is observed by TLC or LC-MS.[9]
Possible Causes and Solutions:
-
Hantzsch Synthesis: The classical Hantzsch synthesis often suffers from long reaction times and low yields.[8] The initial condensation to form the dihydropyridine may be incomplete, or the subsequent oxidation to the pyridine may be inefficient.
-
Recommendation:
-
Optimize Condensation: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar system to improve the yield of the dihydropyridine intermediate.[9]
-
Improve Oxidation: Harsh oxidizing agents (e.g., CrO₃, KMnO₄) can lead to side products.[8] Consider milder, more efficient oxidizing agents like iodine in refluxing methanol or using photochemical methods.[8]
-
-
-
Guareschi-Thorpe Condensation: The reaction can be sensitive to the reactivity of the starting materials and the reaction conditions.
-
Recommendation: An advanced version of this reaction uses ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter, leading to high yields.[10] This can be a more robust alternative to traditional conditions.
-
Signaling Pathway for Hantzsch Synthesis and Potential Pitfalls:
Caption: Key steps in the Hantzsch synthesis and points where side reactions can occur.
Purification Protocols
Separation of N- and O-Alkylated Isomers by Column Chromatography:
Separating N- and O-alkylated regioisomers can be challenging due to their similar polarities. However, it is often achievable with careful column chromatography.
General Protocol:
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial mobile phase) and apply it directly to the top of the column.
-
Dry Loading: For less soluble compounds, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Mobile Phase (Eluent): The key to separation is finding the right solvent system.
-
Start with a non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 5-10%).
-
Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A slow gradient is often more effective than a steep one.
-
Generally, the O-alkylated isomer is less polar and will elute before the N-alkylated isomer.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the separated products.
-
Troubleshooting: If separation is poor:
-
Try a different solvent system, such as dichloromethane/methanol or diethyl ether/hexanes.
-
Consider using a less polar solvent system and running the column more slowly.
-
Preparative HPLC can be a powerful tool for separating very similar isomers if column chromatography is unsuccessful.
-
References
- 1. jcbsc.org [jcbsc.org]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one
Welcome to the technical support center for the purification of 5-hydroxy-2-methylpyridin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Question: My compound oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with polar compounds like this compound. Here are several troubleshooting steps:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation.
-
Cool the Solution More Slowly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for crystal nucleation and growth.[1]
-
Use a Mixed-Solvent System: If a single solvent is not working, a mixed-solvent system can be effective.[2] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3][4] For hydroxypyridinone compounds, a methanol/diethyl ether mixture has been used successfully.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Question: My recrystallized product is still colored. How can I remove the color impurities?
Answer: Colored impurities are common in the synthesis of aromatic and heterocyclic compounds. Here are some methods for their removal:
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.[3]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Solvent Selection: The choice of recrystallization solvent can influence the removal of colored impurities. Experiment with different solvents or solvent mixtures.
-
Chromatography: If recrystallization is ineffective at removing the color, column chromatography may be necessary. For colored organic compounds, both normal-phase and reversed-phase chromatography have been shown to be effective at separating the desired product from colored impurities.[6]
Column Chromatography Issues
Question: I'm having trouble with peak tailing and poor separation during column chromatography. What could be the cause?
Answer: Peak tailing and poor resolution in the chromatography of polar, chelating compounds like this compound can be due to several factors:
-
Strong Interaction with Stationary Phase: The hydroxyl and ketone groups can interact strongly with silica gel, leading to tailing.
-
Solution: Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the mobile phase to reduce these interactions.
-
-
Metal Chelation: Hydroxypyridinones are known metal chelators.[7][8] Trace metals in the silica gel or solvent can lead to complex formation and peak distortion.
-
Solution: Use high-purity silica gel and solvents. In some cases, adding a chelating agent like EDTA to the mobile phase can help, although this can complicate product isolation.
-
-
Improper Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will move too slowly and the band will broaden. If it is too polar, the separation from impurities will be poor.
-
Solution: Systematically screen different mobile phase compositions, gradually increasing the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
-
Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related pyridinone compounds can include unreacted starting materials, by-products from side reactions, and colored degradation products. For instance, in syntheses involving precursors like 2-hydroxy-5-methylpyridine, residual starting material can be a potential impurity.[6]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Given its polar nature, polar solvents are a good starting point. Methanol, ethanol, or water are potential single solvents to screen.[4] However, a mixed-solvent system is often more effective for achieving high purity. A mixture of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether or ethyl acetate) is a good starting point.[5][9]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectra of the purified product to that of a known standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity. Impurities will typically broaden and depress the melting point.
Data Presentation
Table 1: Common Solvents for Recrystallization of Hydroxypyridinone Analogs
| Solvent/Solvent System | Compound Type | Observations | Reference |
| Methanol/Diethyl Ether | 4-hydroxy-6-methylpyridin-2(1H)-one | Effective for producing high-quality crystals. | [5] |
| Ethanol | General Polar Organics | Good general solvent for compounds with minor impurities. | [4] |
| n-Hexane/Acetone | General Polar Organics | Effective mixed-solvent system. | [4] |
| Water | Polar Organic Compounds | Can be a good choice for sufficiently polar compounds. | [4] |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is a general guideline for the recrystallization of this compound using a mixed-solvent system, based on techniques for similar compounds.
-
Solvent Selection: Choose a "good" solvent in which the compound is readily soluble when hot (e.g., methanol) and a "poor" solvent in which the compound is sparingly soluble even when hot (e.g., diethyl ether). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot "good" solvent required to just dissolve the solid.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.02 M KH2PO4 buffer at pH 2.5) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent.
-
Injection Volume: 20 µL.
-
Analysis: Run the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity based on the relative peak areas.
Visualizations
Caption: Recrystallization and Purity Analysis Workflow.
Caption: Troubleshooting Logic for Recrystallization.
References
- 1. Recrystallization [wiredchemist.com]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-alkylation of 5-hydroxy-2-methylpyridin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-hydroxy-2-methylpyridin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this compound?
The most common challenges include:
-
Low reaction yield: Incomplete conversion of the starting material is a frequent issue.[1]
-
Poor regioselectivity: A significant challenge is the competing O-alkylation, leading to a mixture of N-alkylated and O-alkylated products.[2][3] The formation of these isomers can complicate purification.[1]
-
Side reactions: Depending on the substrate and reaction conditions, side reactions such as dialkylation can occur.
-
Purification difficulties: Separating the desired N-alkylated product from the unreacted starting material, the O-alkylated isomer, and other byproducts can be challenging.[1]
Q2: How does the choice of base influence the regioselectivity (N- vs. O-alkylation)?
The choice of base is critical in controlling the regioselectivity. The deprotonation of the pyridone can result in an ambident nucleophile, and the nature of the counter-ion and the solvent can influence whether the nitrogen or the oxygen atom attacks the electrophile.[4][5] For instance, using potassium carbonate (K2CO3) in DMF is a common condition that often favors N-alkylation.[6] In some cases, stronger bases like sodium hydride (NaH) have been shown to provide excellent N-1 regioselectivity in related heterocyclic systems.[7][8]
Q3: What is the role of the solvent in the N-alkylation reaction?
The solvent plays a crucial role in the solubility of the reactants and the base, which can significantly impact the reaction rate and selectivity.[1] Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are commonly used.[1][6] In some cases, running the reaction in a highly concentrated or even neat (without solvent) has been reported to improve yields.
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis can be an effective method for the N-alkylation of pyridones.[4] It often leads to shorter reaction times and can improve yields. One-pot multicomponent reactions under microwave irradiation have been developed for the synthesis of N-substituted 2-pyridones.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the pyridinone | Use a stronger base (e.g., NaH, KHMDS) or increase the equivalents of the current base. Ensure the base is fresh and properly handled, especially if it is hygroscopic. |
| Low reactivity of the alkylating agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of potassium iodide (KI) can enhance the reactivity of alkyl bromides.[1] |
| Poor solubility of reactants | Change to a solvent in which all reactants are more soluble. Consider using a co-solvent system. For some reactions, using a surfactant like Tween 20 in water can create a micellar system to improve solubility and reaction rates.[9] |
| Reaction temperature is too low | Gradually increase the reaction temperature. For some reactions, heating to 80°C or higher may be necessary.[10] Microwave irradiation can also be employed to increase the reaction rate.[4] |
| Reaction time is too short | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. |
Problem 2: Poor Regioselectivity (Mixture of N- and O-alkylated products)
| Possible Cause | Suggested Solution |
| Reaction conditions favor O-alkylation | The selectivity is influenced by a combination of factors including the base, solvent, and temperature.[10] Harder cations (like Li+) tend to associate more with the harder oxygen atom, potentially favoring O-alkylation, while softer cations may favor N-alkylation. |
| Base: Experiment with different bases. For instance, while K2CO3 is common, stronger, non-coordinating bases might favor N-alkylation. | |
| Solvent: The solvent can influence the dissociation of the ion pair. Aprotic polar solvents like DMF are generally preferred. | |
| Temperature: Lowering the reaction temperature might increase the selectivity for the thermodynamically favored N-alkylated product. | |
| Steric hindrance at the nitrogen atom | If the alkylating agent is very bulky, attack at the less sterically hindered oxygen atom might be favored. Consider using a less bulky alkylating agent if the application allows. |
Problem 3: Formation of Dialkylated Byproduct
| Possible Cause | Suggested Solution |
| Excess of alkylating agent and/or base | Carefully control the stoichiometry. Use closer to a 1:1 molar ratio of the pyridinone to the alkylating agent. |
| High reactivity of the mono-alkylated product | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation. |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation using Potassium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (K2CO3, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-alkylation
-
In a microwave-safe vessel, combine this compound (1.0 eq), the alkylating agent (1.1 eq), and a suitable base (e.g., K2CO3, 1.5 eq) in a microwave-compatible solvent (e.g., DMF, ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Pyridinone Derivatives
| Pyridinone Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield of N-alkylated product | N/O Ratio | Reference |
| 5-bromo-2-pyridone | Benzyl bromide | K2CO3 | Tween 20/water | Ambient | 3 h | 76% (combined) | 10:1 | [11] |
| 4-alkoxy-2-pyridones | Alkyl halides | t-BuOK | THF | Not specified | Not specified | Good | Selective N-alkylation | [12][13] |
| 2-pyridones | Alkyl halides | Cs2CO3 | DMF | 30 °C | Not specified | Up to 94% | >5:1 for benzyl halides, >6:1 for primary alkyl halides | [9] |
| Imidazo[4,5-b]pyridines | 4-methoxybenzyl chloride | K2CO3 | DMF | Room Temp | Overnight | 52-72% | N4 regioisomer mainly | [6] |
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.
References
- 1. reddit.com [reddit.com]
- 2. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxy-2-Methylpyridin-4(1H)-one Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-hydroxy-2-methylpyridin-4(1H)-one, focusing on challenges related to its low solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in organic solvents?
A1: Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, it is reported to be soluble in dichloromethane.[1] For other solvents, a qualitative assessment is necessary. A structurally similar compound, 4-Amino-2-hydroxy-5-methylpyridine, is noted to be soluble in highly polar organic solvents, which may suggest similar behavior for this compound.
Q2: Why is my this compound not dissolving in my chosen organic solvent?
A2: The low solubility of this compound can be attributed to its molecular structure, which includes a hydroxyl group and a pyridinone ring. These features can lead to strong intermolecular forces, such as hydrogen bonding, in the solid state, making it difficult for solvent molecules to surround and dissolve the compound.
Q3: What general strategies can I employ to improve the solubility of this compound?
A3: Several techniques can be used to enhance the solubility of poorly soluble organic compounds. These include:
-
Co-solvency: Using a mixture of solvents can often improve solubility compared to a single solvent.
-
pH adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt.
-
Heating: Gently heating the solvent while dissolving the compound can help overcome the energy barrier for dissolution. However, the stability of the compound at elevated temperatures should be considered.
-
Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and enhance dissolution.
-
Particle size reduction: Micronization or grinding the solid compound to a finer powder increases the surface area available for solvation.
Q4: Are there any specific solvent systems that are recommended for pyridinone derivatives?
A4: For many poorly soluble drug candidates, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. Other polar aprotic solvents like Dimethylformamide (DMF) may also be effective. It is often a matter of empirical testing to find the most suitable solvent or co-solvent system for your specific application.
Troubleshooting Guides
Issue: Compound precipitates out of solution upon standing.
-
Possible Cause 1: Supersaturated Solution. The initial dissolution may have been achieved through heating, leading to a supersaturated solution that is not stable at room temperature.
-
Troubleshooting Step: Try preparing a less concentrated solution. If a higher concentration is necessary, consider maintaining the solution at a slightly elevated temperature if compatible with your experimental setup.
-
-
Possible Cause 2: Change in Solvent Composition. If the initial solution is diluted with a solvent in which the compound is less soluble, precipitation can occur.
-
Troubleshooting Step: Ensure that any subsequent dilutions are made with a solvent system that maintains the compound's solubility.
-
Issue: Inconsistent results in biological assays.
-
Possible Cause: Incomplete Dissolution. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.
-
Troubleshooting Step: Visually inspect your stock solution for any undissolved particulate matter. If necessary, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid before use. Always prepare fresh dilutions from a clear stock solution for each experiment.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [1] |
| Other Organic Solvents | Requires Experimental Determination | - |
Experimental Protocols
Protocol 1: General Procedure for Determining Qualitative Solubility
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean vial.
-
Solvent Addition: Add the selected organic solvent (e.g., DMSO, ethanol, methanol, acetone) dropwise, up to 1 mL.
-
Observation: After each addition of a few drops, vortex or shake the vial vigorously for 30-60 seconds.
-
Assessment: Observe the solution against a dark background to check for any undissolved solid particles.
-
Heating and Sonication (Optional): If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 37-50°C) or place it in an ultrasonic bath for 5-10 minutes. Observe for dissolution. Note any changes upon cooling back to room temperature.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on these observations.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathways
Pyridinone derivatives have been investigated for their potential as kinase inhibitors, targeting various signaling pathways implicated in diseases such as cancer. Below are diagrams of two such pathways, the p38 MAPK and VEGFR signaling pathways, which are common targets for this class of compounds.
Caption: p38 MAPK Signaling Pathway Overview.
Caption: Simplified VEGFR Signaling Cascade.
Experimental Workflow
Caption: Workflow for Overcoming Low Solubility.
References
preventing byproduct formation in the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one, also known as deferiprone. Our goal is to help you prevent byproduct formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the one-step synthesis involving the reaction of maltol with methylamine in a suitable solvent system, such as a mixture of water and ethanol.[1][2] This reaction is typically carried out under mild conditions and is known for its simplicity and relatively high yield.
Q2: What are the major byproducts I should be aware of during this synthesis?
A2: Several byproducts can form, which may complicate purification and reduce the overall yield of the desired product. The most commonly encountered impurities include:
-
Unreacted Maltol: A starting material that did not react.
-
Deferiprone EP Impurity A: 1-Methyl-3-(methylamino)-1,5-dihydro-2H-pyrrol-2-one.[3][4]
-
Deferiprone EP Impurity C: 1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol.[3]
-
N-Nitroso N-Desmethyl Deferiprone: 3-Hydroxy-2-methyl-1-nitrosopyridin-4(1H)-one.[5][6][7][8]
-
Polymeric Sugar Byproducts: These can arise from the degradation of maltol, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction and detect the presence of byproducts?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for monitoring the reaction progress and identifying both the desired product and its related impurities.[9] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at approximately 280 nm.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature. Ensure efficient stirring to maximize contact between reactants. | Higher conversion of maltol to the final product. |
| Suboptimal Reactant Ratio | Use a slight excess of methylamine to drive the reaction to completion. | Reduced amount of unreacted maltol. |
| Degradation of Starting Material | Avoid excessively high temperatures, which can lead to the degradation of maltol into polymeric byproducts. | Minimized formation of tar-like substances and improved product purity. |
| Inefficient Purification | Optimize the recrystallization process. Ensure the correct solvent system is used and that cooling is gradual to allow for the formation of pure crystals. | Improved recovery of the pure product. |
Issue 2: High Levels of Unreacted Maltol in the Final Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction by HPLC and continue until the maltol peak is minimized. | Increased consumption of the starting material. |
| Inadequate Amount of Methylamine | Ensure at least a stoichiometric amount, or a slight excess, of methylamine is used. | Drives the equilibrium towards product formation. |
| Poor Mixing | Increase the stirring speed to ensure a homogeneous reaction mixture. | Enhanced reaction rate and completeness. |
Issue 3: Presence of Deferiprone EP Impurity C (1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Excess Methylamine and/or High Temperature | This imino byproduct can form under forcing conditions. Use a minimal excess of methylamine and maintain a moderate reaction temperature. | Reduced formation of the imino impurity. |
| pH of the Reaction Mixture | Control the pH of the reaction. The formation of this byproduct may be favored under certain pH conditions. | Minimized side reactions. |
Issue 4: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Reaction Temperature | Maltol is a sugar derivative and is prone to caramelization and polymerization at elevated temperatures. Maintain a controlled and moderate reaction temperature. | A cleaner reaction mixture with fewer dark, tarry substances. |
| Prolonged Reaction Times at High Temperatures | While ensuring the reaction goes to completion, avoid unnecessarily long reaction times, especially if higher temperatures are employed. | Reduced degradation of both the starting material and the product. |
Experimental Protocols
Synthesis of this compound from Maltol
This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired scale.
Materials:
-
Maltol
-
Methylamine (40% in water)
-
Ethanol
-
Water
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maltol in a mixture of ethanol and water.
-
Add the methylamine solution to the flask. The molar ratio of methylamine to maltol should be optimized, typically starting with a slight excess of methylamine.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete (indicated by the consumption of maltol), cool the mixture to room temperature.
-
Adjust the pH of the solution to induce precipitation of the product. The optimal pH for precipitation should be determined empirically, but is often near the isoelectric point of the product.
-
Collect the crude product by filtration and wash with cold water.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a water/ethanol mixture).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Logical Troubleshooting Diagram
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. alentris.org [alentris.org]
- 8. N-Nitroso N-Desmethyl Deferiprone | CAS No- NA | NA [chemicea.com]
- 9. veeprho.com [veeprho.com]
stability issues of 5-hydroxy-2-methylpyridin-4(1H)-one in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-hydroxy-2-methylpyridin-4(1H)-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide leverages data from studies on Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), a structurally similar and well-researched hydroxypyridinone iron chelator. The stability characteristics are expected to be comparable, but experimental verification for this compound is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The primary factors influencing the stability of hydroxypyridinones like this compound in solution are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The choice of solvent can also play a role in the compound's stability.
Q2: How does pH affect the stability of the compound?
A2: Hydroxypyridinones can exhibit pH-dependent stability. Deferiprone, a similar molecule, has been reported to be stable in acidic and basic solutions (pH < 1 or pH > 12) for over two years.[1] However, some studies on forced degradation of Deferiprone show some level of degradation under acidic and alkaline conditions, suggesting that the stability can be influenced by the specific conditions of the experiment (e.g., temperature, concentration of acid/base).[2][3][4] Therefore, it is crucial to buffer your solution to a pH where the compound is most stable for your intended application.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a pyridinone ring structure can be susceptible to photodegradation.[5] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Use of amber vials or covering the experimental setup with aluminum foil is advisable.
Q4: What is the recommended storage temperature for solutions of this compound?
A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to minimize thermal degradation. For long-term storage, freezing (-20 °C or lower) is preferable. Multiple freeze-thaw cycles should be avoided as they can potentially degrade the compound.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, similar compounds can undergo oxidation of the pyridinone ring.[5] Hydrolysis of functional groups is also a possibility, particularly at extreme pH values. The degradation can be initiated by factors like light, heat, or oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low concentration of the compound in solution. | Degradation due to improper storage (light exposure, wrong temperature). | 1. Prepare fresh solutions and protect them from light using amber vials or foil. 2. Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use. 3. Avoid repeated freeze-thaw cycles. |
| pH of the solution is not optimal for stability. | 1. Measure the pH of your solution. 2. If possible, adjust the pH using a suitable buffer system to a neutral or slightly acidic range. 3. Perform a small-scale stability study at different pH values to determine the optimal range for your experimental conditions. | |
| Appearance of unknown peaks in chromatography (e.g., HPLC). | The compound is degrading, leading to the formation of byproducts. | 1. This is indicative of degradation. Review the storage and handling procedures as mentioned above. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unknown peaks correspond to them. 3. Use a stability-indicating analytical method to separate the parent compound from its degradation products. |
| Color change in the solution over time. | This can be a sign of degradation or complex formation with trace metals. | 1. Prepare fresh solutions and observe if the color change persists. 2. Use high-purity solvents and reagents to minimize trace metal contamination. 3. If the solution is used for chelation studies, the color change upon addition of a metal ion is expected. |
| Inconsistent experimental results. | Variability in the stability of the compound between experiments. | 1. Standardize the solution preparation, storage, and handling procedures. 2. Always use freshly prepared solutions for critical experiments or validate the stability of stored solutions before use. 3. Ensure consistent environmental conditions (light, temperature) during your experiments. |
Summary of Stability Data for Deferiprone (as a surrogate)
The following table summarizes the stability of Deferiprone under various forced degradation conditions as reported in the literature. This can serve as a general guide for this compound.
| Stress Condition | Conditions Applied | Observed Stability of Deferiprone | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | Stable | [2] |
| 1 M HCl, RT, 48h | Minor degradation | [3] | |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 24h | Stable | [2] |
| 1 M NaOH, RT, 48h | Minor degradation | [3] | |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Stable | [2] |
| 30% H₂O₂, RT, 48h | Minor degradation | [3] | |
| Thermal Degradation | 80°C, 48h | Stable | [2] |
| 105°C, 24h | Stable | [3] | |
| Photolytic Degradation | UV light (254 nm), 24h | Stable | [2][3] |
Note: "Stable" in this context generally means that the degradation was not significant under the specific experimental conditions of the cited study. The degree of degradation can be method-dependent.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
UV-Vis spectrophotometer or HPLC system
-
Thermostatic oven
-
Photostability chamber or UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature or heat to 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Follow the same incubation procedure as for acidic hydrolysis. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in a thermostatic oven at a high temperature (e.g., 80-105°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a validated HPLC method for the quantitative analysis of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (starting point, optimization may be required):
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The ratio can be varied (e.g., starting with 80:20 buffer:organic).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength of around 280 nm is a good starting point for Deferiprone).[2][3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25-30°C
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Optimization of Catalyst for Pyridinone Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of pyridinone rings. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in organic synthesis.[1] Several factors could be responsible:
-
Catalyst Activity: The catalyst may be inactive or have low turnover. Ensure you are using a high-quality catalyst from a reputable supplier. Consider screening different catalysts or increasing the catalyst loading.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical.[2] An optimization study is often necessary to find the ideal conditions for your specific substrate and catalyst system. For instance, in some palladium-catalyzed reactions, temperatures around 105°C have been found to be optimal.[3]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like methanol can be effective in some cases, while aprotic solvents like dioxane or toluene may be better for others.[3][4]
-
Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[1] Ensure all reagents are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.
-
Atmosphere: Some catalytic systems are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve yields.
Q2: I am observing the formation of multiple isomers (poor regioselectivity). How can I improve the selectivity for the desired pyridinone product?
A2: Controlling regioselectivity is a key challenge in pyridinone synthesis. Here are some strategies:
-
Ligand Modification: In transition metal catalysis, the choice of ligand plays a crucial role in directing the regioselectivity.[5] Sterically bulky ligands can favor the formation of one isomer over another by controlling the approach of the substrates to the metal center.
-
Catalyst Control: The nature of the metal center itself can influence the reaction pathway. For example, nickel and rhodium catalysts may offer different regioselectivity profiles compared to palladium.[6][7]
-
Substrate Directing Groups: Introducing a directing group on your substrate can force the reaction to occur at a specific position.[8]
-
Solvent and Additives: The reaction medium can influence the transition state energies of different pathways. Screening different solvents and additives (e.g., bases, salts) can sometimes dramatically improve regioselectivity.[4]
Q3: My catalyst seems to deactivate during the reaction. What are the potential causes and how can I mitigate this?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, coking, and sintering.[2]
-
Catalyst Poisoning: Certain functional groups in the reactants, intermediates, or byproducts can strongly bind to the catalyst's active sites, rendering them inactive.[9] Common poisons include sulfur- and phosphorus-containing compounds. Purifying starting materials is essential. In some cases, using a sacrificial agent or a more robust catalyst can help.
-
Coking: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[10][11] Optimizing the reaction temperature and using a catalyst support that is less prone to coking can be effective.
-
Regeneration: For catalysts deactivated by coking, regeneration is often possible by burning off the coke in a stream of air or oxygen.[11] For some poisoned catalysts, an acid wash or treatment with a specific reagent can restore activity.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Verify catalyst quality and handling procedures.- Screen different pre-catalysts and ligands.- Increase catalyst loading. |
| Incorrect reaction temperature | - Perform a temperature screen to find the optimal range.[2] | |
| Presence of inhibitors (poisons) | - Purify all starting materials and solvents.- Use of a scavenger resin to remove potential poisons. | |
| Formation of Byproducts | Side reactions due to high temperature | - Lower the reaction temperature and extend the reaction time. |
| Incorrect stoichiometry | - Optimize the ratio of reactants. | |
| Undesired catalytic pathway | - Screen different ligands or catalyst systems to favor the desired pathway.[5] | |
| Poor Regioselectivity | Steric or electronic effects of substrates | - Modify the substrate with a directing group.[8] |
| Non-optimal ligand | - Screen a library of ligands with varying steric and electronic properties.[5] | |
| Solvent effects | - Evaluate a range of solvents with different polarities.[4] | |
| Catalyst Deactivation | Coking on the catalyst surface | - Lower the reaction temperature.- Consider a catalyst with a different support.- If feasible, perform a regeneration cycle (e.g., calcination).[11] |
| Poisoning from impurities | - Ensure high purity of all reagents.- Add a co-catalyst or additive that can act as a scavenger. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup | - Adjust the pH of the aqueous layer.- Perform multiple extractions with an appropriate organic solvent. |
| Emulsion formation during extraction | - Add brine to the aqueous layer.- Filter the mixture through celite. |
Quantitative Data Presentation
Table 1: Optimization of Palladium-Catalyzed Ortho-Alkylation of 2-Pyridone
This table summarizes the optimization of reaction conditions for the ortho-alkylation of an iodinated 2-pyridone derivative using a palladium catalyst. The goal was to maximize the yield of the desired functionalized 2-pyridone.
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.5) | Dioxane | 105 | 85[3] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.5) | Dioxane | 105 | <10[3] |
| 3 | PdCl₂(CH₃CN)₂ (5) | None | K₂CO₃ (2.5) | Dioxane | 105 | 82[3] |
| 4 | Pd(OAc)₂ (5) | None | Cs₂CO₃ (2.5) | Dioxane | 105 | 75[3] |
| 5 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.5) | DMF | 105 | 60[3] |
| 6 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.5) | Toluene | 105 | 78[3] |
| 7 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.5) | Dioxane | 80 | 45[3] |
Data adapted from a study on palladium/norbornene cooperative catalysis for the dual-functionalization of iodinated 2-pyridones.[3]
Table 2: Optimization of Ruthenium-Catalyzed Pyridone Formation
This table shows the results of optimizing a ruthenium-catalyzed reaction for the synthesis of a polysubstituted 2-pyridone from a 2-bromopyridine derivative.
| Entry | [RuCl₂(p-cymene)]₂ (mol%) | Additive (mol%) | Base (equiv) | Solvent | Conversion (%) | Product Ratio (2a:3a) |
| 1 | 1 | KOPiv (4) | Na₂CO₃ (1.25) | Dioxane | 100 | 80:20[4] |
| 2 | 5 | KOPiv (20) | Na₂CO₃ (1.25) | Dioxane | 100 | 23:77[4] |
| 3 | 5 | KOPiv (20) | Na₂CO₃ (1.25) | NMP | 65 | 40:60[4] |
| 4 | 5 | KOPiv (20) | Na₂CO₃ (1.25) | 2-MeTHF | 50 | 55:45[4] |
| 5 | 5 | KOPiv (20) | Na₂CO₃ (1.25) | Toluene | 100 | 15:85[4] |
Data adapted from a study on the synthesis of 2-pyridones bearing a 2-pyridyl group. Products 2a and 3a represent different poly-heteroarylated 2-pyridones.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Alkylation of Iodinated 2-Pyridones
This protocol is based on a palladium/norbornene cooperative catalysis method for the dual-functionalization of 2-pyridones.[3]
Materials:
-
Pd(OAc)₂
-
Norbornene derivative (e.g., N⁸)
-
Iodinated 2-pyridone substrate (1.2 equiv)
-
Alkylating reagent (e.g., alkyl halide, 1.5 equiv)
-
Terminating reagent (e.g., terminal alkene, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), the norbornene derivative (50 mol%), the iodinated 2-pyridone (1.2 equiv), and K₂CO₃ (2.5 equiv) inside a glove box.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the terminating reagent).
-
Add the alkylating reagent (1.5 equiv) and the terminating reagent (1.0 equiv) to the mixture.
-
Seal the Schlenk tube and heat the mixture to 105°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Synthesis of Pyridines from Diynes and Nitriles
This protocol describes a general method for preparing pyridines at ambient temperature using a nickel catalyst.[6]
Materials:
-
Nickel catalyst precursor (e.g., Ni(COD)₂)
-
Imidazolylidene ligand
-
Diyne substrate
-
Nitrile substrate (aryl or alkyl)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add the nickel pre-catalyst and the imidazolylidene ligand to a vial.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for complex formation.
-
Add the diyne substrate to the catalyst mixture.
-
Add the nitrile substrate to initiate the reaction.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate the desired pyridine derivative.
Visualizations
Catalytic Cycle for Pyridone Synthesis
Caption: A simplified workflow for a Palladium-catalyzed reaction.
Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. reddit.com [reddit.com]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Synthetic Methods to 2-Pyridone Rings (2005) | Mercedes Torres | 202 Citations [scispace.com]
- 8. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.kaust.edu.sa [repository.kaust.edu.sa]
Technical Support Center: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 5-hydroxy-2-methylpyridin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. When synthesizing from maltol and an amine, potential impurities may include:
-
Unreacted Maltol: The starting material may not have fully reacted.
-
Furfural and other pyranones: These can be present as impurities in the maltol starting material.[1]
-
Oxidation Products: The product can degrade under excessive heat or exposure to light, leading to colored by-products.[1]
-
Polymeric materials: High temperatures or acidic conditions can sometimes lead to the formation of polymeric side products.[1]
-
Side-products from amination: Depending on the reaction conditions, alternative reaction pathways of maltol with the amine source could lead to isomeric or other unwanted by-products.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound and its analogs are recrystallization and column chromatography.
-
Recrystallization: This is often the first method of choice for removing the bulk of impurities. A suitable solvent system is crucial for good recovery and purity.
-
Column Chromatography: For removal of closely related impurities or for achieving very high purity, silica gel column chromatography is a viable option.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of the following techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper. |
| Crystallization is incomplete. | After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. |
Issue 2: Product Purity Does Not Improve After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The impurity may have similar solubility to the product in the chosen solvent. Screen for alternative solvents or solvent systems. |
| Impurities are co-crystallizing with the product. | A second recrystallization from a different solvent system may be necessary. Alternatively, consider using column chromatography. |
| Product is degrading during recrystallization. | Avoid prolonged heating. If the product is heat-sensitive, consider a purification method that does not require high temperatures. |
Issue 3: Difficulty with Column Chromatography
| Potential Cause | Troubleshooting Step |
| Poor separation of product and impurities. | Optimize the mobile phase. A gradient elution may be required. Ensure the correct stationary phase (e.g., silica gel) is being used. |
| Product is streaking on the column. | The sample may be overloaded. Use a smaller amount of crude product. The compound might be too polar for the chosen eluent; consider adding a small percentage of a more polar solvent or a modifier like acetic acid or triethylamine. |
| Low recovery from the column. | The product may be irreversibly adsorbed onto the stationary phase. Pre-treating the silica gel with a small amount of a modifier (e.g., triethylamine for basic compounds) can help. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present. A common solvent system for recrystallizing hydroxypyridinones is a mixture of ethanol and diethyl ether.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Example Recrystallization Solvent Systems for Hydroxypyridinones
| Solvent System | Ratio (v/v) | Observations |
| Ethanol / Diethyl Ether | Varies | Good for inducing crystallization of polar compounds. |
| Methanol / Water | Varies | Suitable for water-soluble impurities. |
| Water | - | Can be effective if the product has a steep solubility curve in water. |
Protocol 2: Silica Gel Column Chromatography
This is a general procedure and the mobile phase will need to be optimized for your specific impurity profile.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Mobile Phases for Hydroxypyridinone Chromatography
| Mobile Phase System | Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | A common starting point for moderately polar compounds. |
| Ethyl Acetate / Hexane | Varies | Can also be effective, adjust polarity as needed. |
| Dichloromethane / Methanol / Acetic Acid | 95:5:0.1 | The addition of acetic acid can improve peak shape for acidic compounds. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting low yield in recrystallization.
References
Validation & Comparative
A Comparative Analysis of Iron Chelating Efficiency: 5-hydroxy-2-methylpyridin-4(1H)-one versus Deferiprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iron chelating efficiency of 5-hydroxy-2-methylpyridin-4(1H)-one and the clinically established drug, Deferiprone. The following sections present a detailed analysis based on available experimental data, outlining the methodologies used to derive these findings.
Introduction
Iron chelators are vital therapeutic agents for managing iron overload disorders, which can arise from conditions like β-thalassemia and myelodysplastic syndromes that necessitate frequent blood transfusions. Deferiprone, a member of the hydroxypyridinone class of chelators, is an orally active drug widely used for this purpose.[1][2][3] Its mechanism of action involves binding to ferric ions (Fe³⁺) to form a stable 3:1 complex, which is then excreted from the body, primarily through urine.[1][4] This process helps to reduce the labile iron pool within cells, thereby mitigating iron-induced oxidative stress and subsequent organ damage.[1]
Recent research has explored derivatives of the hydroxypyridinone scaffold to identify compounds with potentially enhanced iron chelating properties. One such compound is this compound. This guide focuses on a direct comparison of its iron chelating efficiency with that of Deferiprone.
Quantitative Comparison of Iron Chelating Efficiency
The primary measure of a chelator's affinity for a metal ion is its pM value, in this case, pFe³⁺. This value represents the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of the metal and ligand. A higher pFe³⁺ value indicates a greater affinity of the chelator for the iron ion, suggesting more effective chelation.
Experimental data reveals a notable difference in the pFe³⁺ values of this compound and Deferiprone, indicating a higher iron chelating efficiency for the former.
| Compound | pFe³⁺ Value |
| This compound | 22.0 |
| Deferiprone | 20.6 |
Table 1: Comparison of pFe³⁺ values for this compound and Deferiprone.[5]
This enhanced chelating ability of this compound is attributed to its structural properties, including its tautomeric behavior and the lower protonation constant of its hydroxyl group.[5][6]
Mechanism of Action and Experimental Workflow
The general mechanism of iron chelation by hydroxypyridinones like Deferiprone involves the formation of a stable complex with ferric iron.[1] This process effectively removes excess iron from the body, preventing its toxic accumulation in various organs.[1] The experimental workflow to determine and compare the iron chelating efficiency typically involves a series of in vitro and potentially in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of iron chelating efficiencies. Below are outlines of common experimental protocols employed in such studies.
Determination of Protonation Constants and Iron(III) Complex Stability Constants
A combination of potentiometric and spectrophotometric titrations is a standard method to determine the protonation constants of the chelator and the stability constants of its iron complexes.
1. Potentiometric Titrations:
-
Apparatus: A calibrated glass electrode and a reference electrode connected to a potentiometer.
-
Procedure:
-
Prepare a solution of the chelating agent of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl) under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Titrate the solution with a standardized solution of a strong base (e.g., KOH or NaOH) of known concentration.
-
Record the pH change as a function of the volume of base added.
-
For determining the stability constants of the iron complex, perform a similar titration in the presence of a known concentration of Fe³⁺ ions.
-
-
Data Analysis: The titration data is analyzed using computer programs to calculate the protonation constants (Kₐ) of the ligand and the overall stability constants (β) of the Fe³⁺-ligand complexes.
2. Spectrophotometric Titrations:
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the chelating agent and Fe³⁺ ions at different pH values.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis: The changes in the absorbance spectra as a function of pH are used to determine the stability constants of the iron complexes, often in conjunction with the protonation constants obtained from potentiometry.
Calculation of pFe³⁺
The pFe³⁺ value is calculated from the protonation constants of the ligand and the stability constants of the iron complexes using the following equation under defined standard conditions (typically pH 7.4, [Fe³⁺]total = 1 µM, [Ligand]total = 10 µM):
pFe³⁺ = -log₁₀[Fe³⁺]free
Where [Fe³⁺]free is the concentration of the free (uncomplexed) ferric ion in equilibrium with the ligand.
In Vivo Evaluation of Iron Chelating Efficacy
Animal models, often mice or rats with induced iron overload, are used to assess the in vivo efficacy of iron chelators.[7]
1. Induction of Iron Overload:
-
Animals are typically treated with parenteral injections of an iron solution (e.g., iron dextran) over a period to induce a state of iron overload.
2. Compound Administration and Sample Collection:
-
The iron-overloaded animals are then administered the test chelator (e.g., this compound) or the reference compound (e.g., Deferiprone), usually orally.
-
Urine and feces are collected over a defined period (e.g., 24 hours) to measure the amount of excreted iron.
3. Measurement of Iron Excretion:
-
The iron content in the collected urine and feces is quantified using methods such as atomic absorption spectroscopy.
4. Biodistribution Studies:
-
In some studies, radiolabeled chelators or iron can be used to trace the distribution of the compound and the chelated iron within the animal's body, providing insights into which tissues the chelator is most effective at removing iron from.[5][6]
The following diagram illustrates the signaling pathway of iron chelation by a hydroxypyridinone chelator, leading to the excretion of excess iron.
Conclusion
The available data indicates that this compound possesses a significantly higher iron chelating efficiency in vitro, as demonstrated by its superior pFe³⁺ value compared to Deferiprone. This suggests its potential as a more potent iron chelator. Further in vivo studies are essential to fully elucidate its therapeutic potential, including its pharmacokinetic and toxicological profiles, to determine if this enhanced in vitro efficacy translates into a clinically meaningful advantage. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel iron chelating agents.
References
- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 2. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral iron chelation with deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. UPLC for Purity Analysis of 5-hydroxy-2-methylpyridin-4(1H)-one
In the landscape of pharmaceutical quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. For a compound like 5-hydroxy-2-methylpyridin-4(1H)-one, a heterocyclic molecule with potential therapeutic applications, robust analytical methods are essential to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the purity analysis of this compound, supported by experimental data and detailed protocols.
Executive Summary: UPLC Demonstrates Superior Performance
For the purity analysis of this compound, UPLC technology offers a significant leap forward compared to conventional HPLC. The primary advantages of UPLC are a dramatic reduction in analysis time, leading to higher throughput, and enhanced resolution, which allows for better separation of the main compound from its potential impurities. Furthermore, UPLC systems exhibit superior sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by HPLC. These benefits, however, come with the trade-off of higher initial instrument cost and potentially shorter column lifespan due to the high operational pressures.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the analysis of this compound using HPLC and UPLC. The data is a composite of typical results obtained for similar small molecules in pharmaceutical analysis.
| Parameter | HPLC | UPLC |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes |
| Resolution (Rs) between closely eluting impurities | 1.5 - 2.0 | > 2.5 |
| Theoretical Plates (N) | 10,000 - 20,000 | 80,000 - 120,000 |
| System Backpressure | 1500 - 3000 psi (100 - 200 bar) | 8000 - 15000 psi (550 - 1000 bar) |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
| Solvent Consumption per run | ~20 - 40 mL | ~3 - 7 mL |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound on both HPLC and UPLC systems are provided below. These protocols are designed to be representative of standard practices in a pharmaceutical quality control laboratory.
HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 275 nm
-
Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
UPLC Method
Instrumentation: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: PDA at 275 nm
-
Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Visualizing the Workflow and Logic
To better illustrate the processes and the underlying principles, the following diagrams are provided.
Caption: A comparative workflow of HPLC and UPLC for purity analysis.
Caption: Van Deemter plot illustrating the efficiency of HPLC vs. UPLC.
Discussion and Conclusion
The choice between HPLC and UPLC for the purity analysis of this compound hinges on the specific needs of the laboratory.
High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and reliable technique.[1] Its primary advantages are the lower initial instrument cost and the wealth of established and validated methods available. For laboratories with lower sample throughput or those where existing validated HPLC methods are in place, it remains a cost-effective and practical choice. The longer run times, while a drawback for high-throughput environments, can be acceptable for routine quality control in smaller-scale operations.
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, offering undeniable benefits in performance. The use of sub-2 µm particles in shorter columns, coupled with higher operating pressures, leads to a dramatic increase in efficiency.[1][2] This translates to:
-
Faster Analysis: Run times can be reduced by a factor of 5 to 10 compared to HPLC, significantly increasing sample throughput.[3]
-
Improved Resolution: The higher efficiency results in sharper peaks and better separation of closely eluting impurities, providing a more accurate purity profile.[4]
-
Enhanced Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, allowing for the detection and quantification of impurities at lower levels.[1]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener laboratory footprint.[1]
The primary disadvantages of UPLC are the higher initial capital investment for the instrumentation and the potentially shorter column lifetime due to the high pressures involved. Additionally, the method transfer from an existing HPLC method to a UPLC method requires careful optimization and validation.[5]
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Hydroxypyridin-4(1H)-one Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 5-hydroxypyridin-4(1H)-one derivatives. The information is supported by experimental data to offer a comprehensive overview of their potential therapeutic applications.
The 5-hydroxypyridin-4(1H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. These derivatives have shown promise in various therapeutic areas, including as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents. Their mechanism of action is often attributed to their ability to chelate metal ions, particularly iron, which plays a crucial role in various pathological processes.
Antioxidant Activity
5-Hydroxypyridin-4(1H)-one derivatives exhibit notable antioxidant properties, primarily through two mechanisms: radical scavenging and iron chelation. The α-hydroxyketone moiety enables these compounds to chelate divalent and trivalent iron ions (Fe²⁺ and Fe³⁺), thereby inhibiting the Fenton reaction, a major source of harmful hydroxyl radicals.[1][2][3][4] Additionally, the aromatic nature of the pyridinone ring allows for the donation of a hydrogen atom to scavenge free radicals directly.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of these derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results often expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity.
| Compound/Derivative | DPPH Radical Scavenging IC50 (µM) | Reference Standard (e.g., BHT, Trolox) IC50 (µM) | Reference |
| Compound 4a | Significantly more active than BHT | BHT: Not specified | [5] |
| Compound 6i | EC50: 39 - 389 mM | Not specified | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Metalloenzyme Inhibition
The metal-chelating ability of 5-hydroxypyridin-4(1H)-one derivatives makes them potent inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. Key targets include tyrosinase and histone deacetylases (HDACs).
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Several 5-hydroxypyridin-4(1H)-one derivatives have been investigated as tyrosinase inhibitors.
Quantitative Comparison of Tyrosinase Inhibitory Activity
| Compound/Derivative | Tyrosinase Inhibition IC50 (µM) | Reference Standard (e.g., Kojic Acid) IC50 (µM) | Reference |
| Compound 106 | 1.95 | Not specified | [7] |
| Compound 107 | 2.79 | Not specified | [7] |
| Compound 6i | 25.29 | Not specified | [6] |
| (Z)-2-(3,4-Dihydroxybenzylidene)benzo[8][9]imidazo[2,1-b]thiazol-3(2H)-one | Competitive inhibitor | Kojic Acid: 128.17 | [8][10] |
| Urolithin derivative 1h | 4.14 | Kojic Acid: 48.62 | [11] |
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. The zinc-chelating ability of some hydroxypyridinone derivatives allows them to inhibit these enzymes.
Quantitative Comparison of HDAC Inhibitory Activity
| Compound/Derivative | HDAC Isoform | Inhibition IC50 (µM) | Reference Standard (e.g., Vorinostat) IC50 (µM) | Reference |
| Compound 12 | HDAC4 | Slight advantage over derivatives 13-15 and 17 | Not specified | [9] |
| Derivatives 13-15, 17 | HDAC8 | Favored over derivative 12 | Not specified | [9] |
| Compound 5m | HDAC4 | 2.83 µg/mL | Trichostatin A: 3.349 µg/mL | [12] |
| YSL-109 | HDAC1 | 259.439 | Not specified | [13] |
| HDAC6 | 0.000537 | Not specified | [13] | |
| HDAC8 | 2.24 | Not specified | [13] |
Anticancer Activity
Several 5-hydroxypyridin-4(1H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One of the proposed mechanisms involves the induction of DNA damage and activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[14]
Quantitative Comparison of Anticancer Activity
The anticancer potential is typically evaluated by determining the IC50 values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) | Reference |
| Compound 1d | HCT116 | Showed highest inhibition among a series of derivatives | Doxorubicin: Less potent than Doxorubicin | [14] |
| Compound 3c | C-32, MDA-MB-231, A549 | Showed highest activity among derivatives | Cisplatin/Doxorubicin: Efficacies were comparable | [5] |
| Compound 4g | HCT-116 | 7.1 | Doxorubicin: 98.7% inhibition at 100 µg/ml | [15] |
| Compound 4a | HCT-116 | 10.5 | Doxorubicin: 98.7% inhibition at 100 µg/ml | [15] |
| Compound 4c | HCT-116 | 11.9 | Doxorubicin: 98.7% inhibition at 100 µg/ml | [15] |
| Compound 22 | HCT-116 | 59.18 µg/mL | Doxorubicin: 73.50 µg/mL | [16] |
| Compound 23 | HCT-116 | 58.44 µg/mL | Doxorubicin: 73.50 µg/mL | [16] |
Antimicrobial Activity
5-Hydroxypyridin-4(1H)-one derivatives have also been reported to possess antimicrobial activity against a range of bacteria. A proposed mechanism of action is the inhibition of FtsZ, a key protein involved in bacterial cell division.[17][18] By disrupting the polymerization of FtsZ, these compounds can prevent bacterial replication.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | [17] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Reference antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound or reference solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Metalloenzyme Inhibition Assay (General Protocol)
Materials:
-
Purified metalloenzyme (e.g., tyrosinase, HDAC)
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compounds
-
Reference inhibitor
-
96-well microplate reader or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the enzyme, buffer, and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specific time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Anticancer Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Reference anticancer drug (e.g., Doxorubicin)
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or reference drug and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
Reference antibiotic
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds and the reference antibiotic in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the plates for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Mechanism of antioxidant activity via iron chelation.
Caption: Anticancer mechanism via p53 pathway activation.
Caption: Antimicrobial mechanism via inhibition of FtsZ.
References
- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and free radical scavenging activities of the iron chelators pyoverdin and hydroxypyrid-4-ones in iron-loaded hepatocyte cultures: comparison of their mechanism of protection with that of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On the ability of four flavonoids, baicilein, luteolin, naringenin, and quercetin, to suppress the Fenton reaction of the iron-ATP complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 17. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to the Analysis of 5-Hydroxy-2-methylpyridin-4(1H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for the confirmation of 5-hydroxy-2-methylpyridin-4(1H)-one, a heterocyclic compound of significant interest. Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed analysis of a closely related structural isomer, 5-hydroxy-2-methylpyridine , and a common alternative with a similar core structure, 3-hydroxy-2-methyl-4-pyrone (Maltol) . The comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra offers valuable insights into the characteristic spectroscopic features that enable the unambiguous identification of such molecules.
Data Presentation: Unveiling the Spectroscopic Signatures
The structural nuances of 5-hydroxy-2-methylpyridine and 3-hydroxy-2-methyl-4-pyrone are clearly delineated by their respective NMR and FT-IR data. These quantitative findings are summarized in the tables below for straightforward comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-Hydroxy-2-methylpyridine | 7.95 | s | 1H | H-6 |
| 7.08 | d | 1H | H-4 | |
| 7.03 | d | 1H | H-3 | |
| 2.34 | s | 3H | -CH₃ | |
| Solvent: DMSO-d₆ | ||||
| 3-Hydroxy-2-methyl-4-pyrone (Maltol) | 8.08 | d | 1H | H-6 |
| 6.35 | d | 1H | H-5 | |
| 2.29 | s | 3H | -CH₃ | |
| Solvent: CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 5-Hydroxy-2-methylpyridine | 154.2 | C-5 |
| 145.8 | C-2 | |
| 137.9 | C-6 | |
| 123.8 | C-3 | |
| 120.5 | C-4 | |
| 22.9 | -CH₃ | |
| Solvent: DMSO-d₆ | ||
| 3-Hydroxy-2-methyl-4-pyrone (Maltol) | 174.9 | C-4 |
| 163.7 | C-2 | |
| 152.9 | C-6 | |
| 146.9 | C-3 | |
| 116.3 | C-5 | |
| 14.8 | -CH₃ | |
| Solvent: CDCl₃ |
Table 3: FT-IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 5-Hydroxy-2-methylpyridine | 3400-2500 | Broad | O-H stretch (phenolic) |
| 3050-3000 | Medium | C-H stretch (aromatic) | |
| 2950-2850 | Weak | C-H stretch (aliphatic) | |
| 1600, 1480 | Strong | C=C and C=N stretching | |
| 3-Hydroxy-2-methyl-4-pyrone (Maltol) | 3200 | Strong, Broad | O-H stretch |
| 1660 | Strong | C=O stretch (ketone) | |
| 1620 | Strong | C=C stretch | |
| 1260 | Strong | C-O stretch |
Experimental Protocols: A Blueprint for Analysis
Reproducibility is a cornerstone of scientific advancement. The following protocols outline the methodologies for acquiring the NMR and FT-IR data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated solvent (DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was performed.
-
The spectral width was set to encompass the expected chemical shift range (typically 0-12 ppm).
-
A relaxation delay of 1-2 seconds was used.
-
Data was acquired for 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment was conducted.
-
The spectral width was set to 0-220 ppm.
-
A longer relaxation delay (5-10 seconds) was employed due to the longer relaxation times of carbon nuclei.
-
A significantly larger number of scans (1024-4096) was necessary to achieve adequate signal intensity.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was collected.
-
The sample spectrum was then acquired by pressing the sample firmly against the crystal.
-
Spectra were typically recorded in the range of 4000-400 cm⁻¹.
-
An accumulation of 16-32 scans at a resolution of 4 cm⁻¹ was used to obtain high-quality spectra.
-
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mandatory Visualizations: Charting the Molecular and Analytical Landscape
Visual representations are instrumental in comprehending complex chemical information and analytical workflows. The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared compounds and the logical flow of the spectroscopic analysis.
Caption: Chemical structures of the target compound and its comparative analogs.
Caption: Generalized workflow for spectroscopic analysis and structural elucidation.
A Comparative Guide to the Efficacy of Hydroxypyridinone-Based Iron Chelators: In Vivo vs. In Vitro
An Objective Analysis of 5-hydroxy-2-methylpyridin-4(1H)-one Derivatives for Iron Overload Disorders
Iron is essential for numerous biological processes, but its excess can be highly toxic, leading to organ damage and significant morbidity in conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes. Iron chelation therapy is the standard of care for managing this iron overload. The development of orally active iron chelators has been a significant advancement, improving patient compliance and quality of life. Among these, the hydroxypyridinone (HPO) class of chelators has shown considerable promise.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising HPO derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one , and places its performance in context with the clinically approved oral iron chelator Deferiprone (L1), as well as other standards like Deferoxamine (DFO) and Deferasirox (DFX).
In Vitro Efficacy: Quantifying Iron Binding Potential
The initial evaluation of any potential iron chelator occurs in vitro, where its fundamental chemical properties and ability to bind iron are assessed. The key parameter is the pFe³⁺ value, which represents the chelator's affinity and selectivity for ferric iron (Fe³⁺) at a physiological pH of 7.4. A higher pFe³⁺ value indicates stronger and more effective iron binding.
Studies have shown that 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (herein referred to as P1) demonstrates a superior iron binding affinity compared to the widely used Deferiprone.[1][2][3] This enhanced capacity is attributed to its specific chemical structure.[1] Furthermore, its selectivity for iron over other essential biological metal ions like copper (Cu²⁺) and zinc (Zn²⁺) is a critical factor in minimizing potential side effects, a property that has been favorably evaluated for P1.[1][2]
| Parameter | 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | Deferiprone (L1) | Deferasirox (DFX) | Deferoxamine (DFO) |
| pFe³⁺ | 22.0[1][3] | 20.6[1][3] | ~22.5 | 26.5[4] |
| Denticity | Bidentate | Bidentate | Tridentate[5] | Hexadentate[6] |
| Molar Fe³⁺:Ligand Ratio | 1:3 | 1:3 | 1:2[5] | 1:1[7] |
| Oral Bioavailability | Yes (Expected) | Yes[5] | Yes[5] | No[6] |
Experimental Protocol: In Vitro Ferrous Ion Chelating Assay (Ferrozine-Based)
This spectrophotometric assay is a common method to determine the iron-chelating ability of a compound.
-
Preparation: Prepare solutions of the test compound (e.g., hydroxypyridinone derivative), a standard chelator (e.g., EDTA), ferrous chloride (FeCl₂), and Ferrozine. All solutions are typically prepared in a suitable buffer (e.g., HEPES, pH 7.4).
-
Reaction Initiation: Add the test compound solution to a solution of FeCl₂ and allow it to incubate for a short period. This allows the compound to chelate the available ferrous ions.[8]
-
Color Development: Add the Ferrozine solution to the mixture. Ferrozine reacts with any unchelated ferrous ions to form a stable magenta-colored complex.[9][10]
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance of the magenta complex using a spectrophotometer at a wavelength of 562 nm.[8][9][10]
-
Calculation: The chelating activity is calculated as the percentage inhibition of the Ferrozine-Fe²⁺ complex formation. A lower absorbance value in the presence of the test compound indicates a higher iron-chelating ability.
The logical relationship between key chelator properties is visualized below.
Caption: Comparison of key properties for different iron chelators.
In Vivo Efficacy: Performance in a Biological System
While in vitro data is crucial for initial screening, in vivo studies are essential to determine a drug's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion (ADME), and overall safety.[11]
Animal models, typically mice or rats rendered iron-overloaded through diet or transfusions, are used to evaluate a chelator's ability to promote iron excretion and reduce organ iron burden. Bio-distribution studies in mice have confirmed the in vivo efficacy of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.[1][2][3] Similarly, another novel derivative, 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1), demonstrated its ability to lower harmful forms of iron, such as labile plasma iron and non-transferrin-bound iron, in iron-overloaded mice without causing toxicity to the bone marrow or liver.[12]
| Study Type | Model | Key Findings for HPO Derivatives | Comparator Findings |
| Biodistribution | Mice | P1: Confirmed in vivo efficacy.[1][2] | Deferiprone: Effective at promoting iron excretion, but P1 shows higher in vitro potential.[13] |
| Efficacy & Toxicity | Iron-overloaded Mice | CM1: Lowered labile plasma iron and non-transferrin bound iron. No significant impact on hemoglobin, WBC, platelets, or liver enzymes.[12] | Deferasirox: Can maintain or reduce hepatic iron.[14] Deferoxamine: Reduces serum ferritin and hepatic iron.[5] |
| Clinical Trials | Thalassemia Patients | Data not yet available for P1 or CM1. | Deferiprone: Reduces and maintains hepatic iron concentrations.[15] Deferasirox: Reduces ferritin and liver iron content.[16] |
Experimental Protocol: In Vivo Iron Chelation Study in an Iron-Overload Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a novel iron chelator.
-
Induction of Iron Overload: C57BL/6 mice are fed a high-iron diet (e.g., supplemented with 0.2% w/w ferrocene) for an extended period (e.g., 200+ days) to induce a state of chronic iron overload.[12] Control mice are fed a normal diet.
-
Chelator Administration: The iron-overloaded mice are divided into groups. One group receives a vehicle control, while other groups receive the test chelator (e.g., CM1) at various doses (e.g., 50, 100, 200 mg/kg). The chelator is administered orally, typically daily, for a set duration (e.g., 180 days).[12]
-
Sample Collection & Monitoring:
-
Blood: Periodic blood samples are collected to measure serum ferritin, transferrin saturation, non-transferrin-bound iron (NTBI), and labile plasma iron (LPI). Hematological parameters (hemoglobin, white blood cells, platelets) and liver function enzymes are also monitored for safety.[12]
-
Metabolic Cages: At intervals, mice are placed in metabolic cages to collect urine and feces for measurement of total iron excretion.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized. Organs such as the liver, spleen, and heart are harvested to measure tissue iron concentration. Histopathological analysis is performed to assess for any organ damage or toxicity.[12]
The typical workflow for developing a new iron chelator is depicted below.
Caption: Standard workflow for iron chelator drug development.
Mechanism of Action: Intercepting Toxic Iron
In iron overload states, the capacity of transferrin, the body's primary iron transport protein, becomes saturated. This leads to the appearance of non-transferrin-bound iron (NTBI), a toxic, redox-active form of iron that can freely enter cells in the liver, heart, and endocrine glands, causing oxidative damage. Orally active chelators like the hydroxypyridinones are absorbed from the gut into the bloodstream, where they bind to NTBI, forming a stable, non-toxic complex that can be safely excreted from the body, primarily in the urine.
References
- 1. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one [iris.uniss.it]
- 4. mdpi.com [mdpi.com]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. zen-bio.com [zen-bio.com]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a novel oral active iron chelator: 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) in iron-overloaded and non-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Iron-chelation therapy with oral deferiprone in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 5-hydroxy-2-methylpyridin-4(1H)-one against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-hydroxy-2-methylpyridin-4(1H)-one against a reference standard. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in obtaining accurate and reproducible purity data for this important iron-chelating agent.
Introduction
This compound is a member of the hydroxypyridinone class of compounds, which are recognized for their potent and selective iron-chelating properties. These compounds are of significant interest in medicinal chemistry and drug development for the treatment of iron overload disorders and other conditions where iron dysregulation is implicated. The efficacy and safety of such compounds are directly dependent on their purity. Therefore, robust analytical methods are essential to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities.
This guide outlines the key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also provides a framework for comparing a synthesized batch of this compound with a certified reference standard.
Analytical Methodologies and Data Comparison
The purity of a synthesized batch of this compound should be rigorously compared against a certified reference standard. The following tables summarize the typical data that should be generated and compared.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| Purity (Area %) | ≥ 99.5% | Report Value | ≥ 99.0% |
| Retention Time (min) | Report Value | Report Value | ± 2% of Reference |
| Relative Retention Time (RRT) of Impurities | N/A | Report Values | Report All Impurities |
| Individual Impurity (Area %) | Report Known Impurities | Report Values | ≤ 0.10% |
| Total Impurities (Area %) | Report Value | Report Value | ≤ 0.50% |
Table 2: Spectroscopic Data Comparison
| Technique | Reference Standard | Synthesized Batch | Comparison Outcome |
| ¹H NMR | Spectrum Conforms | Spectrum Conforms | Spectra are superimposable, chemical shifts and coupling constants match. |
| ¹³C NMR | Spectrum Conforms | Spectrum Conforms | Spectra are superimposable, chemical shifts match. |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ matches theoretical mass | Molecular Ion [M+H]⁺ matches theoretical mass | Mass spectra are comparable, fragmentation patterns are consistent. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible purity analysis. The following are recommended methods for the analysis of this compound.
3.1. High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the detection of process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and coupling constants of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms.
-
3.3. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample solution (prepared for HPLC analysis) directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight.
Potential Impurities
Based on common synthetic routes for hydroxypyridinones, potential impurities may include starting materials, reagents, and by-products. For instance, a potential synthetic route might involve the cyclization of a precursor molecule. In such cases, unreacted starting materials or partially reacted intermediates could be present as impurities. A thorough analysis of the synthetic pathway is necessary to predict and identify potential process-related impurities.
Visualizing the Workflow and Mechanism
5.1. Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of synthesized this compound.
5.2. Signaling Pathway of Iron Chelation
This compound acts as an iron chelator, a mechanism shared by other hydroxypyridinones like deferiprone. The primary therapeutic action involves the binding of excess iron, preventing it from participating in harmful redox reactions and facilitating its excretion from the body.
Caption: Mechanism of action for this compound as an iron chelator.
Structure-Activity Relationship (SAR) of 5-Hydroxy-2-methylpyridin-4(1H)-one Analogs as Potential HIV-1 Integrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxy-2-methylpyridin-4(1H)-one analogs, focusing on their potential as inhibitors of HIV-1 integrase. The information presented herein is intended to support researchers in the design and development of novel antiretroviral agents.
Introduction
The this compound scaffold is a key pharmacophore in the development of inhibitors targeting metalloenzymes, owing to its ability to chelate divalent metal ions essential for catalytic activity. In the context of HIV-1, the integrase enzyme, which contains two essential Mg²⁺ ions in its active site, represents a prime target for this class of compounds. This guide summarizes the SAR of a series of analogs based on this scaffold, providing quantitative data on their anti-HIV-1 activity and insights into their mechanism of action.
Comparative Analysis of Anti-HIV-1 Activity
A series of this compound analogs were synthesized and evaluated for their ability to inhibit HIV-1 replication in a cell-based assay. The following table summarizes the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI = CC₅₀/IC₅₀) for key analogs.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM)[1] | CC₅₀ (µM)[1] | Therapeutic Index (TI)[1] |
| 5a | H | H | 87 | >200 | >2.3 |
| 5c | H | 4-Chlorophenyl | 80 | >200 | >2.5 |
| 5d | H | 4-Fluorophenyl | 65 | 48 | 0.74 |
| 5h | H | 4-Methoxyphenyl | 82 | >200 | >2.4 |
| 5n | H | 3,4-Dimethoxyphenyl | 85 | 180 | 2.1 |
| 6b | CH₃ | 4-Chlorophenyl | >200 | >200 | - |
| 6g | CH₃ | 4-Methoxyphenyl | >200 | >200 | - |
| 6i | CH₃ | 3,4-Dimethoxyphenyl | >200 | >200 | - |
| 6j | CH₃ | 3,4,5-Trimethoxyphenyl | >200 | >200 | - |
| 6l | CH₃ | Naphthyl | >200 | >200 | - |
| 5m | H | 3,4,5-Trimethoxyphenyl | >200 | >200 | - |
Key Findings from SAR Analysis:
-
Effect of N¹-Substitution (R¹): Analogs with a hydrogen at the N¹ position (series 5) generally exhibited anti-HIV-1 activity, whereas N¹-methylation (series 6) led to a complete loss of activity (IC₅₀ > 200 µM). This suggests that the N¹-H may be crucial for binding to the target enzyme, potentially through hydrogen bonding.
-
Effect of C²-Substitution (R²):
-
A variety of aromatic substituents at the C² position were tolerated in the N¹-H series (5a, 5c, 5d, 5h, 5n), with IC₅₀ values ranging from 65 to 87 µM.[1]
-
Compound 5d , with a 4-fluorophenyl substituent, demonstrated the highest potency (IC₅₀ = 65 µM), although it also exhibited the highest cytotoxicity (CC₅₀ = 48 µM).[1]
-
Compounds 5c (4-chlorophenyl) and 5h (4-methoxyphenyl) displayed the most favorable therapeutic indices (>2.5 and >2.4, respectively), indicating a better balance between efficacy and safety in this preliminary screen.[1]
-
Increasing the steric bulk and lipophilicity with a 3,4,5-trimethoxyphenyl group (5m ) resulted in a loss of activity.[1]
-
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds generally starts from commercially available kojic acid. The key steps involve the protection of the 5-hydroxyl group, followed by reaction with an appropriate amine to form the pyridinone ring. Subsequent modifications at the N¹ and C² positions are achieved through standard synthetic methodologies, followed by deprotection to yield the final products.
Anti-HIV-1 Activity Assay (Single-Round Infection Assay)
The anti-HIV-1 activity of the synthesized compounds was evaluated using a single-round viral infection assay. This assay measures the ability of a compound to inhibit the replication of HIV-1 in a cell-based system.
Materials:
-
HEK 293T cells
-
HIV-1 packaging vector (e.g., pCMVΔR8.2)
-
HIV-1 transfer vector encoding a reporter gene (e.g., luciferase)
-
VSV-G envelope-expressing plasmid
-
MT-4 cells (or other susceptible cell line)
-
Synthesized compounds
-
Positive control (e.g., Nevirapine)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Virus Production: Co-transfect HEK 293T cells with the HIV-1 packaging vector, the transfer vector, and the VSV-G envelope-expressing plasmid to produce VSV-G pseudotyped HIV-1 particles.
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control. Add the diluted compounds to the wells containing the MT-4 cells.
-
Infection: Add the produced virus supernatant to the wells containing the cells and compounds.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the luciferase activity by 50% compared to the virus control (no compound).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was determined using the MTT assay to measure cell viability.
Materials:
-
MT-4 cells
-
Synthesized compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Protocol:
-
Cell Plating: Seed MT-4 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mechanism of Action and Visualization
The 5-hydroxy-4-pyridinone core is a well-established chelator of divalent metal ions. In the context of HIV-1 integrase, it is hypothesized that this scaffold inhibits the enzyme by coordinating with the two Mg²⁺ ions in the catalytic active site. This chelation disrupts the normal catalytic function of the enzyme, preventing the integration of the viral DNA into the host genome.
The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by this class of compounds.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
The following workflow illustrates the key stages in the discovery and evaluation of this compound analogs as anti-HIV agents.
Caption: Drug discovery workflow for the evaluated analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel HIV-1 inhibitors. The preliminary SAR data indicates that the N¹-H is critical for activity, and that modifications at the C² position with various aromatic groups can modulate both potency and cytotoxicity. Specifically, analogs with 4-chlorophenyl and 4-methoxyphenyl substituents at the C² position demonstrated the most promising initial profiles. Further optimization of this scaffold, guided by the SAR insights presented here, could lead to the discovery of more potent and selective anti-HIV-1 agents targeting the integrase enzyme. Future work should focus on confirming the mechanism of action through in vitro integrase inhibition assays and expanding the library of analogs to improve potency and reduce cytotoxicity.
References
Safety Operating Guide
Safe Disposal of 5-hydroxy-2-methylpyridin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 5-hydroxy-2-methylpyridin-4(1H)-one must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on safety data sheets for closely related isomers.
Hazard Profile and Safety Summary
This compound and its isomers are classified as hazardous materials.[1] Key hazard statements indicate that these compounds can be harmful if swallowed, cause skin irritation, and lead to serious eye damage or irritation.[1][2][3] They may also cause respiratory irritation.[2][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
| Hazard Category | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | P301 + P312 + P330 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P302 + P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | P305 + P351 + P338 + P310 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | P261, P304 + P340 |
Personal Protective Equipment (PPE) Protocol
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment. This serves as the primary defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask.[4]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Professional Disposal:
-
Disposal of this chemical must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of collection in a hazardous waste log. This is crucial for regulatory compliance.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[2]
-
For solutions, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, providing details of the chemical, quantity, and cleanup procedure.
-
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistics for Handling 5-hydroxy-2-methylpyridin-4(1H)-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-hydroxy-2-methylpyridin-4(1H)-one, a pyridinone derivative. The following procedures are based on best practices for handling powdered chemicals and data from structurally similar compounds.
Hazard Identification and Classification
-
Acute Oral Toxicity
-
Skin Irritation [1]
-
Serious Eye Damage/Irritation [1]
-
Respiratory Tract Irritation [1]
Signal Word: Danger[1]
Physical and Chemical Properties (Data from Structurally Similar Compounds)
The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. This data should be used as a precautionary reference.
| Property | 5-Hydroxy-2-methylpyridine | 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
| Molecular Formula | C6H7NO[1] | C7H9NO3 |
| Molecular Weight | 109.13 g/mol [1] | 155.15 g/mol [2] |
| Appearance | Pale tan to brown powder[3] | Not specified |
| Melting Point | 168-170 °C[1] | Not specified |
| Boiling Point | 295-296 °C (estimated)[3] | 323.2 °C at 760 mmHg[2] |
| Flash Point | 132.7 °C (estimated)[3] | 149.3 °C[2] |
| Solubility | Soluble in water (estimated) and dichloromethane.[1][3] | Not specified |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Change gloves frequently, especially if contaminated. |
| Eyes | Safety goggles or face shield | Must provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat is required. Consider a disposable coat for handling larger quantities. |
| Respiratory | N95 dust mask or higher | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to storage.
Experimental Protocol: Detailed Handling Steps
-
Designate a Handling Area: All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and any required solvents or reagents.
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood.
-
Use a micro-spatula to carefully transfer the desired amount of powder from the stock container to a weigh boat.
-
Avoid creating dust by handling the powder gently.
-
Close the stock container immediately after weighing.
-
-
Preparing Solutions (if applicable):
-
If the experimental protocol requires a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the dissolution process is conducted entirely within the fume hood.
-
-
Performing the Experiment: Conduct all experimental procedures within the fume hood.
-
Decontamination:
-
After the experiment is complete, decontaminate all surfaces and equipment.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Thoroughly clean all glassware and equipment.
-
-
Waste Packaging: All waste materials must be collected and labeled for proper disposal. (See Disposal Plan below).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection. Dispose of single-use PPE in the appropriate waste stream.
-
Storage: Store the stock container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance. Do not dispose of this compound down the drain.[5]
Experimental Protocol: Detailed Disposal Steps
-
Solid Waste Collection:
-
Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled solid waste container.
-
-
Liquid Waste Collection:
-
Collect all liquid waste, including unused solutions and reaction mixtures, in a separate, clearly labeled liquid waste container.
-
Ensure the container is made of a compatible material and has a secure lid.
-
-
Packaging and Labeling:
-
Use separate, dedicated containers for solid and liquid waste.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," the appropriate hazard pictograms (e.g., corrosive, irritant, toxic), and the date of accumulation.
-
-
Storage of Waste: Store the waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Incineration is a common and effective method for the disposal of pyridine-based compounds.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. |
| Large Spill | Evacuate the area immediately. Notify your laboratory supervisor and your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[7] |
References
- 1. 5-Hydroxy-2-methylpyridine 99 1121-78-4 [sigmaaldrich.com]
- 2. CAS#:70033-59-9 | 4(1H)-Pyridinone, 5-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) | Chemsrc [chemsrc.com]
- 3. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
